Thiamphenicol
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
A methylsulfonyl analog of CHLORAMPHENICOL. It is an antibiotic and immunosuppressive agent.
See also: Chloramphenicol (broader); Racephenicol (related).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVAEFIXJLOWRX-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021338 | |
| Record name | Thiamphenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56320855 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
15318-45-3, 847-25-6 | |
| Record name | Thiamphenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15318-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Racephenicol [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000847256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamphenicol [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015318453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiamphenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08621 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | thiamphenicol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiamphenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thiamphenicol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIAMPHENICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLQ7571NPM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | RACEPHENICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283383NO13 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pharmacokinetics and metabolism of Thiamphenicol in animal models
An In-depth Technical Guide to the Pharmacokinetics and Metabolism of Thiamphenicol in Animal Models
Introduction
This compound is a broad-spectrum, bacteriostatic antibiotic structurally similar to chloramphenicol, with the primary difference being the substitution of a methyl-sulfonyl group for the p-nitro group.[1][2] This structural change significantly alters its metabolic profile, notably reducing the risk of aplastic anemia, a severe side effect associated with chloramphenicol.[2][3] this compound is widely used in veterinary medicine to treat respiratory and alimentary tract infections in various species, including cattle, pigs, and poultry.[1][4] Understanding its pharmacokinetic (PK) and metabolic profile in different animal models is crucial for establishing effective dosing regimens and ensuring food safety. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key animal species, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Pharmacokinetics in Animal Models
This compound generally exhibits rapid absorption and wide distribution following oral or parenteral administration in most animal species.[1] Its elimination half-life varies across species but is typically in the range of 1.5 to 5 hours.[3][5][6] Unlike chloramphenicol, it shows limited binding to plasma proteins (less than 25% in rats and humans), which facilitates its diffusion into tissues.[1][4]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound in various animal models.
Table 1: Pharmacokinetic Parameters of this compound in Ruminants (Cattle, Sheep, Camels)
| Species | Dose & Route | t½ (h) | Vd (L/kg) | Bioavailability (%) | Reference |
| Calves | 25 mg/kg IM | 1.75 | 0.9 | 84 | [5][7] |
| Lactating Cows | 25 mg/kg IV | 1.60 ± 0.30 | 1.22 ± 0.26 | - | [5] |
| Lactating Cows | 15 mg/kg IM (twice daily for 5 days) | ~2.0 | 0.86 | - | [1] |
| Sheep | 20 mg/kg IV | 1.5 | 0.90 | - | [3] |
| Sheep | - (IV, IM, Oral) | ~1.5 (IV/IM) | ~1.0 | 87.5 (IM), 30 (Oral) | [6] |
| Camels | 20 mg/kg IV | 2.11 | 1.1 | - | [3] |
Table 2: Pharmacokinetic Parameters of this compound in Other Species (Rats, Pigs, Poultry)
| Species | Dose & Route | t½ (h) | Cmax (µg/mL) | Tmax (h) | Bioavailability (%) | Reference |
| Rats | 30 mg/kg IV | 0.77 (46.3 min) | - | - | - | [4][8] |
| Pigs | 10, 15, 20 mg/kg Oral (every 12h for 5 days) | 1.2 | 1.29, 2.02, 2.81 | 1-2 | - | [4] |
| Broiler Chickens | 30 mg/kg IV | 4.58 ± 0.2 | - | - | - | [9] |
| Broiler Chickens | 30 mg/kg Oral | 2.65 ± 0.01 | 14.58 ± 0.1 | 3.64 ± 0.01 | 117.79 ± 1.2 | [9] |
Metabolism and Excretion
A defining characteristic of this compound is its limited metabolism in most species.[2] Unlike chloramphenicol, which is extensively metabolized in the liver via glucuronidation, this compound is predominantly excreted as the unchanged parent drug.[1][2][4] This is because the methyl-sulfonyl group makes it a poor substrate for the hepatic microsomal enzyme glucuronyl transferase.[1]
The primary route of elimination is renal excretion.[4] In rats, following an oral dose of 30 mg/kg, approximately 62% is recovered in urine and 35% in feces within 48 hours, almost entirely as unchanged this compound.[4][8] Similarly, in rabbits and rats, over 95% of the dose is excreted unchanged.[1]
Some species-specific differences exist. In pigs, glucuronidation plays a more significant role, with about 30% of this compound undergoing this metabolic pathway in vitro.[1] Studies in pigs have shown that plasma concentrations of this compound glucuronide are often higher than those of the unchanged drug.[4]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. article.imrpress.com [article.imrpress.com]
- 4. This compound [fao.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound pharmacokinetics in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound pharmacokinetics in beef and dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 877. This compound (WHO Food Additives Series 38) [inchem.org]
- 9. Pharmacokinetics and Bioavailability of this compound After A Single Intravenous and Oral Administrations in Broiler Chickens [jcvr.journals.ekb.eg]
The Discovery, Development, and Technical Profile of Thiamphenicol: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol, a synthetic antibiotic, emerged in the 1950s as a structural analogue of chloramphenicol.[1][2] Engineered to mitigate the risk of aplastic anemia associated with its predecessor, this compound has carved a niche in both human and veterinary medicine.[2][3] This technical guide provides a comprehensive overview of the discovery, historical development, and detailed technical profile of this compound. It encompasses its mechanism of action, antibacterial spectrum, pharmacokinetic properties, and synthetic pathways. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes.
Discovery and Historical Development
The journey of this compound began in the wake of the discovery of chloramphenicol, the first broad-spectrum antibiotic, in 1947.[4] While chloramphenicol proved to be a powerful therapeutic agent, its association with serious side effects, most notably irreversible aplastic anemia, spurred the search for safer alternatives.[5] This led to the development of this compound in the 1950s, a derivative where the p-nitro group of chloramphenicol is replaced by a methylsulfonyl group.[2][3] This molecular modification was pivotal in creating a compound with a similar antibacterial spectrum but a more favorable safety profile, as it has not been associated with aplastic anemia.[2][6] Initially finding use in human medicine in several countries for treating a variety of infections, including respiratory and sexually transmitted infections, this compound also gained significant traction in veterinary medicine for managing bacterial diseases in livestock and poultry.[1][5]
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][7] Specifically, it binds to the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.[8][9] This binding action obstructs the activity of peptidyl transferase, the enzyme responsible for forming peptide bonds between amino acids during the elongation of the polypeptide chain.[8][9] By preventing the proper alignment of aminoacyl-tRNA with the growing peptide chain, this compound effectively halts protein production, which is essential for bacterial growth and replication.[8][9] At higher concentrations, it can exhibit bactericidal activity against some bacterial species.[7] Notably, this compound is not a substrate for chloramphenicol acetyltransferase (CAT), an enzyme produced by some bacteria that inactivates chloramphenicol, rendering this compound effective against certain chloramphenicol-resistant strains.[8]
Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.
Caption: Mechanism of action of this compound.
Antibacterial Spectrum and Efficacy
This compound is a broad-spectrum antibiotic with activity against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic organisms.[1] Its efficacy against various pathogens has been well-documented in numerous in vitro studies.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for Selected Bacteria
| Bacterial Species | MIC Range (mg/L) | Reference(s) |
| Streptococcus pneumoniae | 2 | [10] |
| Staphylococcus aureus | 32 | [10] |
| Escherichia coli | 32 | [10] |
| Haemophilus influenzae | 0.25 | [10] |
| Streptococcus faecalis | Comparable to Chloramphenicol | [11] |
| Pasteurella spp. | Comparable to Chloramphenicol | [11] |
| Brucella spp. | Comparable to Chloramphenicol | [11] |
| Neisseria meningitidis | Lower than Chloramphenicol | [11] |
| Streptococcus viridans | Lower than Chloramphenicol | [11] |
| Mycoplasma pneumoniae | Active | [9] |
| Chlamydia pneumoniae | Active | [9] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been studied in various species, demonstrating good absorption and distribution. Unlike chloramphenicol, which is extensively metabolized, this compound is primarily excreted unchanged in the urine.[5]
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose (mg/kg) | Route | Half-life (t½) (hours) | Bioavailability (%) | Reference(s) |
| Humans (oral) | 2.5 g (total) | PO | ~2 | High | [6] |
| Calves (i.m.) | 30 | IM | ~1.75 | 84 | [12] |
| Sheep (i.m.) | - | IM | ~1.5 | 87.5 | [13] |
| Mulard Ducks (i.v.) | 30 | IV | 1.96 | - | [14] |
| Mulard Ducks (p.o.) | 30 | PO | - | >70 | [14] |
| Geese (i.v.) | 30 | IV | 2.84 | - | [8] |
| Geese (p.o.) | 30 | PO | - | 75.21 | [4] |
| Broiler Chickens (i.v.) | 30 | IV | 4.58 | - | [15] |
| Broiler Chickens (p.o.) | 30 | PO | 2.65 | 117.79 | [15] |
Experimental Protocols
Determination of this compound Concentration by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the analysis of this compound in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., Waters Symmetry C18).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
This compound standard
Procedure:
-
Sample Preparation:
-
For plasma/serum: Protein precipitation with acetonitrile or methanol followed by centrifugation.
-
For tissue: Homogenization in a suitable buffer, followed by liquid-liquid extraction with a solvent like ethyl acetate.
-
For feedstuffs: Extraction with ethyl acetate, defatting with n-hexane, and further purification by thin-layer chromatography (TLC).[11]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with a small percentage of phosphoric or formic acid to improve peak shape. A typical isocratic mobile phase is acetonitrile-water (21.7:78.3, v/v).[11]
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
-
Quantification:
-
A calibration curve is generated using known concentrations of the this compound standard.
-
The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.
-
The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound.
Caption: Experimental workflow for a pharmacokinetic study.
Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution
This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
This compound stock solution
-
Sterile saline or broth for dilutions
Procedure:
-
Prepare this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in MHB directly in the wells of the 96-well plate to achieve a range of concentrations.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the plates at 35-37 °C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria as detected by the unaided eye.
-
Synthesis of this compound
Several synthetic routes for this compound have been developed. One common method involves the modification of chloramphenicol. Another approach starts with D-4-Methylsulfonylphenyl serine ethyl ester.
Simplified Synthesis Pathway from Chloramphenicol: A process has been described that uses chloramphenicol as the starting material. This involves the reduction of the nitro group to an amino group, followed by diazotization. The resulting diazonium compound is then reacted with a methylthio metal salt, and the methylthio group is subsequently oxidized to prepare this compound.[1]
The diagram below outlines a generalized logical relationship in a multi-step chemical synthesis.
Caption: Generalized chemical synthesis pathway.
A more detailed, albeit simplified, representation of a synthesis process is described in a patent, starting from D-4-Methylsulfonylphenyl serine ethyl ester. This process involves reaction with potassium borohydride, followed by a cyclization reaction with dichloroacetonitrile, and subsequent purification steps to yield this compound.
Conclusion
This compound stands as a significant development in the field of antibiotics, offering a broad spectrum of activity with a more favorable safety profile compared to its predecessor, chloramphenicol. Its journey from a targeted synthetic modification to its established use in medicine underscores the importance of continuous innovation in drug development. This technical guide has provided a detailed overview of its discovery, mechanism of action, efficacy, pharmacokinetics, and analytical and synthetic methodologies. The compiled quantitative data and detailed protocols aim to equip researchers and drug development professionals with the necessary information to further explore and utilize this important antimicrobial agent.
References
- 1. EP0323846A2 - Process of preparing this compound - Google Patents [patents.google.com]
- 2. Recent clinical evidence of the efficacy and safety of this compound glycinate acetylcysteinate and this compound glycinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotics inhibiting protein synthesis 3 chloramphenicol and macrolides 03 05-2018 | PPT [slideshare.net]
- 6. Salient features of this compound: review of clinical pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. CN105237448A - Method for synthesizing this compound glycine ester hydrochloride - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method for Analysis of Pesticides: this compound, Aniline, Simazine, Alachlor, Thiabendazole, Diazinon, Trifluralin on Primesep B2 Column | SIELC Technologies [sielc.com]
- 13. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Fast analysis of chloramphenicol and this compound using reversed-phase HPLC-UV - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 15. Pharmacokinetics and Bioavailability of this compound After A Single Intravenous and Oral Administrations in Broiler Chickens [jcvr.journals.ekb.eg]
The Biological Activity of Thiamphenicol Glycinate Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol glycinate ester (TGE) is a water-soluble prodrug of the broad-spectrum antibiotic this compound. This technical guide provides an in-depth overview of its biological activity, focusing on its mechanism of action, antimicrobial spectrum, pharmacokinetic profile, and clinical efficacy, particularly in the context of respiratory tract infections. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their work with this compound.
Introduction
This compound, the methyl-sulfonyl analogue of chloramphenicol, is a potent inhibitor of bacterial protein synthesis.[1] Its clinical use has been enhanced by the development of the glycinate ester prodrug, which allows for parenteral administration.[2] this compound glycinate ester is rapidly hydrolyzed in vivo by tissue esterases to release the active this compound.[3] This guide delves into the multifaceted biological activity of this important antibiotic derivative.
Mechanism of Action
The antibacterial effect of this compound glycinate ester is solely attributable to its active metabolite, this compound.[3] this compound exerts its bacteriostatic action by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, preventing the peptidyl transferase step of peptide bond formation. This action halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth.[4]
Caption: Mechanism of action of this compound.
In Vitro Antimicrobial Activity
This compound exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria, including many common respiratory pathogens. The minimum inhibitory concentrations (MICs) for several clinically relevant isolates are summarized below. The antibacterial activity of this compound glycinate acetylcysteinate is equivalent to that of this compound.[5]
| Microorganism | MIC50 (mg/L) | MIC90 (mg/L) | Reference(s) |
| Streptococcus pneumoniae | 0.5 | 1-2 | [5][6] |
| Haemophilus influenzae | 0.5 | 1 | [6] |
| Streptococcus pyogenes | 2 | 4 | [6] |
| Staphylococcus aureus (MRSA) | - | - | [7] |
| Klebsiella pneumoniae | - | - | [5] |
Note: MIC values for MRSA and Klebsiella pneumoniae were not explicitly quantified in the provided search results but are mentioned as susceptible.
Activity Against Biofilms
This compound, particularly in combination with N-acetylcysteine as this compound glycinate acetylcysteinate, has demonstrated efficacy in reducing bacterial biofilms. Studies have shown a significant reduction in the optical density of S. pneumoniae biofilms.[5] The combination with N-acetylcysteine can also counteract the potential for this compound to increase biofilm formation in some resistant strains of S. aureus and K. pneumoniae.[5][8]
Pharmacokinetics
This compound glycinate ester is rapidly converted to its active form, this compound, following administration. The pharmacokinetic parameters of both the prodrug and the active metabolite have been studied in healthy volunteers.
Prodrug Activation Workflow
Caption: Prodrug activation of this compound Glycinate Ester.
Pharmacokinetic Parameters in Healthy Chinese Volunteers (Intravenous Infusion)
Following intravenous infusion of this compound glycinate hydrochloride, the pharmacokinetic parameters for both the glycinate ester (TG) and the active this compound (TAP) were determined.
| Parameter | 500 mg Dose (Single) | 1000 mg Dose (Single) | 1500 mg Dose (Single) | Reference |
| TG AUC0-∞ (µg·min/mL) | 849.1 ± 100.3 | 1305.2 ± 301.8 | 2315.9 ± 546.9 | [9] |
| TAP AUC0-∞ (µg·min/mL) | 4509.0 ± 565.9 | 7506.5 ± 1112.4 | 12613.3 ± 2779.8 | [9] |
| TG Total Clearance (L/min) | 0.58 ± 0.07 | 0.41 ± 0.10 | 0.68 ± 0.18 | [9] |
| TG to TAP Transformation Rate Constant (min-1) | 0.153 | 0.113 | 0.118 | [9] |
| TAP Renal Excretion (% of unchanged drug) | 71.9 ± 19.4 | - | - | [9] |
| TAP Renal Clearance (L/min) | 0.097 | - | - | [9] |
Clinical Efficacy
This compound glycinate ester, often in combination with N-acetylcysteine (TGA), has been shown to be effective in the treatment of respiratory tract infections.
A multicenter, double-blind, randomized clinical trial comparing aerosol administration of TGA to this compound glycinate (TG) for acute and exacerbated respiratory infections found that both treatments improved symptoms such as cough frequency and severity, and difficulty in expectoration.[10] Investigators rated both treatments as "Good" or "Very Good" in 90% of patients, with a higher percentage of "Very Good" ratings for the TGA group (37%) compared to the TG group (28%).[10] Both treatments were well-tolerated, with adverse events occurring in less than 5% of patients.[10]
In another randomized trial involving 817 patients with upper respiratory tract infections, TGA was compared to other standard antibiotics. For severe infections, microbiological eradication was achieved in 90.2% to 96.0% of patients treated with TGA. For milder infections treated with aerosolized TGA, eradication rates ranged from 86.2% to 91.6%.[11][12] The most frequently isolated pathogens, S. pyogenes, S. pneumoniae, and H. influenzae, were all susceptible to TGA.[11][12]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the principles of the broth microdilution method as described in the search results.[5][6]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate broth for the test organism)
-
This compound stock solution of known concentration
-
Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL), then diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells.
-
Sterile diluent (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Prepare Antibiotic Dilutions: a. Dispense 50 µL of sterile broth into wells 2 through 12 of the microtiter plate. b. Add 100 µL of the highest concentration of this compound to be tested into well 1. c. Perform serial two-fold dilutions by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).
-
Inoculate the Plate: a. Add 50 µL of the standardized bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determine MIC: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye or by a plate reader.
Caption: Experimental workflow for MIC determination.
Quantification of this compound in Plasma by HPLC-MS/MS
This protocol is a summary of a published method for the determination of this compound in human plasma.[13]
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
-
Acquity UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Ethyl acetate
-
Chlorzoxazone (Internal Standard, IS)
-
Ultrapure water
Procedure:
-
Sample Preparation: a. To 100 µL of plasma, add the internal standard (chlorzoxazone). b. Perform a liquid-liquid extraction with ethyl acetate. c. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
Chromatographic Conditions: a. Mobile Phase: Gradient elution with acetonitrile and 1% formic acid in water. b. Flow Rate: 0.40 mL/min. c. Column Temperature: Maintained as per optimized method.
-
Mass Spectrometric Detection: a. Ionization Mode: Electrospray Ionization (ESI), positive mode. b. Detection Mode: Multiple Reaction Monitoring (MRM). c. MRM Transitions:
- This compound: m/z 354.3 → 185.1
- Chlorzoxazone (IS): m/z 168.1 → 132.1
-
Quantification: a. Create a calibration curve using known concentrations of this compound in blank plasma. b. Quantify the this compound concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Conclusion
This compound glycinate ester is an effective and well-tolerated prodrug of this compound with a broad spectrum of antibacterial activity. Its favorable pharmacokinetic profile and demonstrated clinical efficacy, particularly in respiratory tract infections, make it a valuable therapeutic agent. The data and protocols presented in this guide are intended to serve as a comprehensive resource for the scientific and drug development communities to facilitate further research and application of this important antibiotic.
References
- 1. This compound in treatment of Haemophilus influenzae meningitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [fao.org]
- 3. This compound glycinate acetylcysteine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Microbiological activity of this compound and this compound glycinate acetylcysteinate against clinically significant microorganisms and their biofilms | CMAC [cmac-journal.ru]
- 6. In vitro activity of this compound against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]
- 7. In vitro activity of this compound against multiresistant Streptococcus pneumoniae, Haemophilus influenzae and Staphylococcus aureus in Italy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciprofiles.com [sciprofiles.com]
- 9. Pharmacokinetics of this compound glycinate and its active metabolite by single and multiple intravenous infusions in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent clinical evidence of the efficacy and safety of this compound glycinate acetylcysteinate and this compound glycinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A therapeutic approach in the treatment of infections of the upper airways: this compound glycinate acetylcysteinate in sequential treatment (systemic-inhalatory route) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. UPLC-MS/MS determination of this compound in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiamphenicol's Differential Effects on Gram-Positive and Gram-Negative Bacteria: A Technical Guide
Abstract: Thiamphenicol, a methyl-sulfonyl analogue of chloramphenicol, is a broad-spectrum bacteriostatic antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth analysis of its mechanism of action, differential efficacy, and the standardized methods used to quantify its effects. By inhibiting bacterial protein synthesis, this compound serves as a crucial tool in both veterinary and human medicine. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the antibiotic's core properties, including quantitative susceptibility data and detailed experimental protocols.
Mechanism of Action
This compound's primary mode of action is the inhibition of protein synthesis in bacteria.[1] This process is fundamental to the growth, replication, and survival of all bacteria.[2] The antibiotic specifically targets the bacterial 70S ribosome, a complex cellular machine responsible for translating genetic code into proteins.
The mechanism unfolds in a series of steps:
-
Cellular Entry: this compound's lipophilic nature facilitates its diffusion across the bacterial cell wall and membrane to reach its intracellular target.
-
Ribosomal Binding: It binds to the 50S subunit of the bacterial ribosome.[2][3] This binding is highly selective for prokaryotic 70S ribosomes, which contributes to its therapeutic efficacy and lower toxicity in eukaryotic hosts, whose cells contain 80S ribosomes.[3]
-
Inhibition of Peptidyl Transferase: By binding to the 50S subunit, this compound obstructs the activity of peptidyl transferase.[3] This enzyme is critical for the elongation phase of protein synthesis, as it catalyzes the formation of peptide bonds between amino acids.[3]
-
Cessation of Protein Synthesis: The blockade of peptidyl transferase prevents the proper alignment of aminoacyl-tRNA, effectively halting the elongation of the polypeptide chain.[3] This disruption leads to a bacteriostatic effect, meaning it inhibits bacterial growth and proliferation.[2] At concentrations 3 to 5 times higher than bacteriostatic levels, it may exhibit bactericidal (bacteria-killing) activity against some species.[1]
A key advantage of this compound over its predecessor, chloramphenicol, is its resistance to inactivation by chloramphenicol acetyltransferase (CAT), an enzyme produced by some bacteria that confers resistance to chloramphenicol.[3]
Spectrum of Activity and Differential Effects
This compound is a broad-spectrum antibiotic, demonstrating activity against a wide variety of both Gram-positive and Gram-negative bacteria, and is particularly effective against anaerobes.[1] However, the degree of susceptibility, as measured by the Minimum Inhibitory Concentration (MIC), varies significantly across different bacterial species.
Data Presentation: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the in vitro activity of this compound against various pathogenic bacteria. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a bacterium under standardized conditions.[4]
| Gram Type | Bacterial Species/Group | MIC Range (μg/mL) | General Efficacy | Reference |
| Gram-Positive | Streptococci | ≤0.5 - 4 | Effective | [5] |
| Pneumococci | ≤0.5 - 4 | Effective | [5] | |
| Enterococci | ≤0.5 - 4 | Effective | [5] | |
| Staphylococcus aureus | 8 - 64 | Moderately Effective | [5] | |
| Bacillus subtilis | 5 - 50 | Moderately Effective | [6] | |
| Gram-Negative | Neisseria gonorrhoeae | - | Effective | - |
| Salmonella spp. | 8 - 64 | Moderately Effective | [5] | |
| Citrobacter spp. | 8 - 64 | Moderately Effective | [5][7] | |
| Klebsiella pneumoniae | 8 - 64 | Moderately Effective | [5] | |
| Enterobacter spp. | 8 - 64 | Moderately Effective | [5][7] | |
| Escherichia coli | 8 - 64 | Moderately Effective | [5][7] | |
| Proteus spp. | 8 - ≥64 | Moderately Effective to Ineffective | [5][7] | |
| Pseudomonas aeruginosa | - | Ineffective | [1] |
Note: Efficacy categories are based on the interpretation from the cited study. MIC values can vary between specific strains.
Generally, this compound is highly effective against streptococci, pneumococci, and enterococci.[5] Many important Gram-negative pathogens such as Salmonella, E. coli, and Klebsiella pneumoniae are moderately susceptible.[5] Strains of Proteus show variable and often higher MICs, indicating reduced susceptibility.[5] Notably, this compound is inactive against Pseudomonas aeruginosa and Mycobacterium tuberculosis.[1]
Experimental Protocols for Susceptibility Testing
The determination of MIC values is crucial for assessing the susceptibility of bacteria to antibiotics. The broth microdilution and agar dilution methods are standard protocols for this purpose.[8]
Detailed Protocol: Broth Microdilution Method
This method uses 96-well microtiter plates to determine the MIC of an antibiotic in a liquid growth medium.[8][9]
1. Preparation of Materials:
-
Antibiotic Stock Solution: Prepare a stock solution of this compound of known concentration. Dissolve the antibiotic powder in a suitable solvent and then dilute it in the test medium (e.g., Mueller-Hinton Broth) to twice the highest concentration to be tested.[10]
-
Bacterial Inoculum: From an 18- to 24-hour agar plate, select several isolated colonies of the test bacterium.[11] Suspend them in broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in each well.[4][11]
-
Microtiter Plate: Use a sterile 96-well plate.
2. Procedure:
-
Dispense Medium: Add 100 µL of sterile broth to all wells of the microtiter plate.[10]
-
Serial Dilution: Pipette 100 µL of the 2x concentrated this compound solution into the first column of wells.[10] Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.[10] This creates a gradient of antibiotic concentrations.
-
Controls: Column 11 serves as the positive control (growth control), containing only broth and the bacterial inoculum.[10] Column 12 is the negative control (sterility control), containing only uninoculated broth.[10]
-
Inoculation: Add the prepared bacterial inoculum to each well (typically 5-10 µL, depending on the initial dilution) from columns 1 through 11.[10][12] The final volume in each well should be uniform.
-
Incubation: Seal the plate (e.g., in a plastic bag) to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[9]
3. Interpretation of Results:
-
After incubation, examine the plate for visible bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[11] For bacteriostatic agents like this compound, pinpoint growth at the bottom of the well may be disregarded.[4]
Alternative Protocol: Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing.[13] It involves incorporating the antibiotic at various concentrations directly into an agar medium.[8][13]
-
A series of agar plates (e.g., Mueller-Hinton Agar) is prepared, each containing a different concentration of this compound.[13]
-
A standardized bacterial inoculum (10⁴ CFU per spot) is applied to the surface of each plate.[13]
-
Plates are incubated for 16-18 hours at 37°C.[13]
-
The MIC is the lowest antibiotic concentration that prevents the growth of the bacterial colonies.[13]
References
- 1. This compound [fao.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmahealthsciences.net [pharmahealthsciences.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. goldbio.com [goldbio.com]
- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Broth Microdilution Assay [bio-protocol.org]
- 13. Agar dilution - Wikipedia [en.wikipedia.org]
The Dichotomy of Thiamphenicol: An In-depth Analysis of its Bacteriostatic and Bactericidal Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive examination of the bacteriostatic and bactericidal properties of Thiamphenicol, a broad-spectrum antibiotic. By delving into its mechanism of action, quantitative susceptibility data, and the intricate cellular responses it elicits, this document aims to equip researchers and drug development professionals with a deeper understanding of this important antimicrobial agent.
Data Presentation: Quantitative Susceptibility of this compound
The in vitro activity of this compound against a range of clinically relevant bacteria is summarized below. Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. The ratio of MBC to MIC is a critical indicator of an antibiotic's bactericidal activity; a ratio of ≤4 is generally considered indicative of bactericidal action.
| Bacterial Species | Type | Number of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | Gram-positive | 389 | 0.06 - >2 | 0.5 | 2 | - | [1][2] |
| Streptococcus pyogenes | Gram-positive | 360 | ≤8 | 2 | 4 | - | [1][2] |
| Streptococci (various) | Gram-positive | - | 0.5 - 4 | - | - | - | [3] |
| Pneumococci (various) | Gram-positive | - | 0.5 - 4 | - | - | - | [3] |
| Enterococci (various) | Gram-positive | - | 0.5 - 4 | - | - | - | [3] |
| Staphylococcus aureus | Gram-positive | - | 8 - 64 | - | - | - | [3] |
| Listeria monocytogenes | Gram-positive | 8 | 4 - 50 | - | - | 9 - 70 | [4] |
| Haemophilus influenzae | Gram-negative | 126 | ≤2 | 0.5 | 1 | - | [1][2] |
| Neisseria gonorrhoeae | Gram-negative | 23 | - | - | - | - | [3] |
| Salmonella spp. | Gram-negative | - | 8 - 64 | - | - | - | [3] |
| Citrobacter spp. | Gram-negative | - | 8 - 64 | - | - | - | [3] |
| Klebsiella pneumoniae | Gram-negative | - | 8 - 64 | - | - | - | [3] |
| Enterobacter spp. | Gram-negative | - | 8 - 64 | - | - | - | [3] |
| Escherichia coli | Gram-negative | - | 8 - 64 | - | - | - | [3] |
| Proteus spp. | Gram-negative | - | 8 - 64 | - | - | - | [3] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. The absence of data is indicated by "-".
Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis
This compound exerts its antimicrobial effect by targeting and inhibiting bacterial protein synthesis. This process is central to its predominantly bacteriostatic nature at therapeutic concentrations.
Figure 1. Mechanism of this compound's bacteriostatic action.
As depicted in Figure 1, this compound readily penetrates the bacterial cell wall and binds to the 50S subunit of the bacterial 70S ribosome.[5] This binding event physically obstructs the peptidyl transferase center (PTC), a critical region responsible for catalyzing the formation of peptide bonds between amino acids. By inhibiting the PTC, this compound effectively halts the elongation phase of protein synthesis.[5] This disruption prevents the production of essential proteins required for bacterial growth and replication, leading to a state of bacteriostasis.
The Bactericidal Switch: The Role of the Stringent Response
While primarily bacteriostatic, this compound can exhibit bactericidal activity, particularly at higher concentrations or against susceptible pathogens. This shift from growth inhibition to cell killing is intricately linked to the bacterial stringent response, a global stress response mechanism.
Figure 2. this compound-induced stringent response leading to bactericidal effect.
The stalling of ribosomes by this compound leads to an accumulation of uncharged tRNA molecules in the ribosomal A-site.[5] This accumulation is a key signal that activates the stringent response. The ribosome-associated protein RelA, upon detecting stalled ribosomes and uncharged tRNA, is activated to synthesize the alarmones guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp).[5][6] These alarmones act as global regulators, redirecting cellular resources away from growth and towards survival. This reprogramming involves the downregulation of the synthesis of stable RNAs (rRNA and tRNA), DNA, and fatty acids, while upregulating amino acid biosynthesis pathways.[7][8] The severe metabolic disruption caused by this widespread downregulation of essential macromolecular synthesis can ultimately lead to cell death, explaining the bactericidal effect of this compound under certain conditions.
Experimental Protocols: Determining MIC and MBC
The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.[7][9]
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Figure 3. Workflow for MIC determination by broth microdilution.
Detailed Steps:
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (MHB) directly in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or MHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[9]
-
Within 15 minutes of preparation, dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate after inoculation (e.g., a 1:150 dilution of the 0.5 McFarland suspension).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a positive control well containing only the bacterial suspension and MHB, and a negative (sterility) control well with MHB only.
-
Incubate the plate in ambient air at 35 ± 2°C for 16-20 hours.[10]
-
-
Result Interpretation:
-
Following incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.[9]
-
Minimum Bactericidal Concentration (MBC) Determination
The MBC is determined following the completion of the MIC assay.
Detailed Steps:
-
Subculturing:
-
From all the wells showing no visible growth in the MIC assay, and from the positive growth control well, take a 10 µL aliquot.
-
Spot-inoculate each aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate.
-
-
Incubation:
-
Incubate the MHA plate at 35 ± 2°C for 18-24 hours.
-
-
Result Interpretation:
-
After incubation, count the number of colonies on each spot.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (e.g., if the initial inoculum was 5 x 10⁵ CFU/mL, the MBC is the concentration that yields ≤500 CFU/mL).[11]
-
Factors Influencing Bacteriostatic vs. Bactericidal Activity
The transition of this compound from a bacteriostatic to a bactericidal agent is not solely dependent on its concentration. Several other factors can influence this dynamic equilibrium.
-
Bacterial Species: The intrinsic susceptibility of a bacterial species plays a significant role. Some bacteria may be more prone to the metabolic collapse induced by the stringent response.
-
Inoculum Size: A higher initial bacterial density, known as the inoculum effect, can increase the MIC and potentially reduce the bactericidal activity of an antibiotic.[12] This is attributed to a higher number of target sites and potential for enzymatic inactivation of the drug.
-
Growth Phase: The physiological state of the bacteria is critical. Bacteria in the exponential growth phase are generally more susceptible to antibiotics that target active processes like protein synthesis.[13][14] Conversely, bacteria in the stationary phase may exhibit increased tolerance.
-
Metabolic State: The overall metabolic activity of the bacteria can influence the outcome. A robust metabolic state may be more susceptible to the disruptive effects of the stringent response.
Conclusion
This compound's primary mode of action is the inhibition of bacterial protein synthesis, resulting in a bacteriostatic effect. However, under conditions that trigger a robust stringent response, such as high drug concentrations or in highly susceptible organisms, its activity can become bactericidal. A comprehensive understanding of these dualistic properties, the underlying molecular mechanisms, and the experimental conditions that influence them is paramount for the effective application of this compound in research and for the development of novel antimicrobial strategies. The provided protocols and data serve as a foundational guide for researchers and scientists in this endeavor.
References
- 1. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound against Haemophilus influenzae, Streptococcus pneumoniae and Streptococcus pyogenes clinical isolates | CMAC [cmac-journal.ru]
- 3. researchgate.net [researchgate.net]
- 4. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribosome•RelA structures reveal the mechanism of stringent response activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloramphenicol induction of cat-86 requires ribosome stalling at a specific site in the leader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of growth phase on the bactericidal action of chloramphenicol against Haemophilus influenzae type b and Escherichia coli K-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Thiamphenicol as a Selection Agent in Plasmid Transformation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiamphenicol is a broad-spectrum antibiotic that serves as an effective selection agent in molecular biology for the selection of successfully transformed bacterial cells harboring a plasmid with the corresponding resistance gene. As a close analog of chloramphenicol, it shares a similar mechanism of action and resistance. However, key differences in its molecular structure offer significant advantages, particularly in terms of biosafety. These notes provide detailed information and protocols for the use of this compound in plasmid transformation experiments.
Mechanism of Action
This compound inhibits bacterial growth by binding to the 50S subunit of the bacterial ribosome, thereby preventing the peptidyl transferase step of protein synthesis. This bacteriostatic action ensures that only bacteria expressing a resistance mechanism can proliferate in a culture medium containing this compound.
Mechanism of Resistance
The most common mechanism of resistance to this compound is conferred by the cat gene, which encodes the enzyme chloramphenicol acetyltransferase (CAT).[1] This enzyme catalyzes the acetylation of this compound using acetyl-CoA as a cofactor. The acetylated form of the antibiotic is unable to bind to the bacterial ribosome, thus rendering it ineffective and allowing the resistant bacterial cell to survive and replicate.
Figure 1: Mechanism of this compound Action and Resistance.
Advantages of this compound over Chloramphenicol
While both this compound and chloramphenicol are effective for plasmid selection, this compound offers a significant advantage in terms of safety.
-
Biosafety: Chloramphenicol has been associated with a rare but serious side effect in humans known as aplastic anemia, a condition where the bone marrow does not produce enough new blood cells. This is due to the metabolic reduction of the p-nitro group on chloramphenicol to toxic metabolites. This compound's structure replaces this p-nitro group with a methylsulfonyl group, which is not metabolized in the same way, thereby eliminating the risk of aplastic anemia. This makes this compound a safer alternative, especially in environments where inhalation or contact with the antibiotic is a concern.
-
Stability: this compound is not readily metabolized in many organisms, including bacteria, and is primarily excreted unchanged. This inherent stability can lead to more consistent selective pressure in culture media over time.
-
Reduced Satellite Colonies: While satellite colonies are most commonly associated with ampicillin, the stable nature of this compound and its intracellular mechanism of inactivation by the CAT enzyme (as opposed to degradation and secretion of a resistance enzyme) may lead to cleaner selection plates with fewer non-transformed colonies growing in the vicinity of true transformants.
Quantitative Data
The following tables summarize the recommended concentrations for the preparation of this compound stock solutions and its use in selective media.
| Table 1: this compound Stock Solution Preparation | |
| Parameter | Value |
| Solvent | Ethanol |
| Stock Concentration | 20-34 mg/mL |
| Storage | -20°C, protected from light |
| Table 2: Recommended Working Concentrations for E. coli | |
| Application | Working Concentration |
| Plasmid Selection (Liquid Culture) | 20-25 µg/mL |
| Plasmid Selection (Agar Plates) | 20-34 µg/mL |
| Plasmid Copy Number Amplification (High Conc.) | 170 µg/mL |
| Plasmid Copy Number Amplification (Low Conc.) | 3-5 µg/mL |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weigh out the desired amount of this compound powder in a sterile conical tube.
-
Add the appropriate volume of 100% ethanol to achieve a final concentration of 20-34 mg/mL.
-
Vortex thoroughly until the powder is completely dissolved.
-
The ethanol-based stock solution does not require filter sterilization.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -20°C, protected from light.
Protocol for Preparation of this compound-Containing LB Agar Plates
-
Prepare 1 liter of Luria-Bertani (LB) agar by dissolving 10 g tryptone, 5 g yeast extract, 10 g NaCl, and 15 g agar in 1 L of distilled water.
-
Autoclave the LB agar solution for 20 minutes at 121°C.
-
Allow the autoclaved medium to cool in a 55°C water bath for at least 30 minutes. This is crucial as higher temperatures can degrade the antibiotic.
-
Once the medium is cooled, add the appropriate volume of your this compound stock solution to achieve the desired final concentration (e.g., 1 mL of a 25 mg/mL stock for a final concentration of 25 µg/mL in 1 L of media).
-
Gently swirl the flask to ensure the antibiotic is evenly distributed throughout the medium. Avoid creating air bubbles.
-
Under sterile conditions (e.g., in a laminar flow hood), pour approximately 20-25 mL of the LB agar containing this compound into sterile petri dishes.
-
Allow the plates to cool and solidify at room temperature.
-
Once solidified, invert the plates and store them at 4°C, protected from light. The plates should be used within 30 days for optimal performance.
Protocol for Plasmid Transformation using this compound Selection (Heat Shock Method)
Figure 2: Workflow for Plasmid Transformation with this compound Selection.
-
Thaw a tube of chemically competent E. coli cells on ice for 10-15 minutes.
-
Add 1-5 µL of your plasmid DNA (typically 1-100 ng) to the thawed competent cells. Gently mix by flicking the tube. Do not vortex.
-
Incubate the cell-DNA mixture on ice for 30 minutes.
-
Perform the heat shock by placing the tube in a 42°C water bath for 45-60 seconds. The duration of the heat shock is critical for transformation efficiency.
-
Immediately transfer the tube back to ice and incubate for 2 minutes to allow the cells to recover.
-
Add 950 µL of pre-warmed, sterile SOC or LB medium (without antibiotic) to the tube.
-
Incubate the tube at 37°C for 1 hour with shaking at approximately 225 rpm. This recovery period allows the cells to repair their membranes and express the antibiotic resistance gene.
-
Spread 50-100 µL of the cell suspension onto pre-warmed LB agar plates containing the appropriate concentration of this compound.
-
Incubate the plates in an inverted position overnight at 37°C.
-
The following day, colonies of successfully transformed bacteria should be visible on the plates.
Application in Plasmid Copy Number Amplification
This compound, similar to chloramphenicol, can be used to increase the copy number of plasmids that have a relaxed origin of replication (e.g., ColE1). This is because these plasmids do not rely on host protein synthesis for their replication. By inhibiting host cell protein synthesis and halting chromosomal DNA replication and cell division, the plasmid DNA continues to replicate, leading to an accumulation of the plasmid within each bacterium.
Protocol for Plasmid Amplification:
-
Inoculate a single colony of E. coli harboring the plasmid of interest into a suitable volume of LB medium containing the appropriate selection antibiotic.
-
Grow the culture at 37°C with shaking until it reaches mid-logarithmic phase (OD600 of ~0.6).
-
Add this compound to the culture. Two common approaches are:
-
Continue to incubate the culture with shaking for an additional 12-16 hours.
-
Harvest the bacterial cells by centrifugation and proceed with plasmid DNA extraction. This method can significantly increase the yield of low-copy-number plasmids.
Conclusion
This compound is a highly effective and safer alternative to chloramphenicol for use as a selection agent in plasmid transformation. Its robust stability and the well-characterized mechanism of resistance make it a reliable tool for molecular cloning and other applications in biotechnology and drug development. The provided protocols offer a comprehensive guide for the successful implementation of this compound in your research workflows.
References
Protocol for Thiamphenicol stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiamphenicol is a broad-spectrum bacteriostatic antibiotic, a methyl-sulfonyl analogue of chloramphenicol, that functions by inhibiting protein synthesis in bacteria.[1][2] This document provides a detailed protocol for the preparation and storage of this compound stock solutions for research applications. It includes information on solubility, recommended solvents, storage conditions, and a step-by-step guide to ensure the stability and efficacy of the prepared solution. Additionally, it outlines this compound's mechanism of action through a signaling pathway diagram and provides a general experimental workflow for its application in cell culture.
Data Presentation: Solubility and Storage
Proper dissolution and storage are critical for maintaining the biological activity of this compound. The following tables summarize the quantitative data regarding its solubility in various solvents and the recommended storage conditions for stock solutions.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| Ethanol | ~200 µg/mL | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [3] |
| Water | Sparingly soluble/Insoluble | [1][3][4] |
| Acetonitrile | Soluble | [2] |
| Methanol | Soluble | [4] |
| Acetone | Soluble | [4] |
Table 2: Recommended Storage of this compound Stock Solutions
| Storage Temperature | Duration | Solvent | Reference |
| -20°C | Up to 1 month | DMSO | [1][5] |
| -80°C | Up to 6 months | DMSO | [1][5] |
| 4°C | Unspecified | Acetonitrile, Alcohol, Dimethylacetamide, Dimethylformamide | [2] |
| Aqueous Solution | Not recommended for more than one day | Aqueous buffers | [3] |
Experimental Protocol: this compound Stock Solution Preparation
This protocol details the preparation of a 10 mg/mL this compound stock solution in DMSO.
Materials:
-
This compound powder (crystalline solid)[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mg/mL stock solution, weigh 10 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the this compound powder. To prepare a 10 mg/mL solution, add 1 mL of DMSO to the 10 mg of this compound.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to product inactivation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[5]
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][5]
Note: For applications requiring an aqueous working solution, it is recommended to first dissolve the this compound in DMSO and then dilute it with the aqueous buffer of choice.[3] Aqueous solutions should be freshly prepared and are not recommended for storage for more than one day.[3] If using water as the final solvent, the working solution should be sterilized by filtration through a 0.22 µm filter before use.[5]
Mandatory Visualizations
Mechanism of Action
This compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It specifically binds to the 50S subunit of the bacterial ribosome, which in turn blocks the peptidyl transferase activity.[6] This action prevents the formation of peptide bonds between amino acids, thereby halting the elongation of the polypeptide chain.[6]
Caption: this compound's mechanism of action.
Experimental Workflow: Cell Treatment
The following diagram illustrates a general workflow for treating a cell culture with a prepared this compound stock solution.
References
Application Note: Quantitative Analysis of Thiamphenicol in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of thiamphenicol in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is crucial for pharmacokinetic studies, residue analysis, and ensuring food safety. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, it includes comprehensive tables summarizing key quantitative data and visual diagrams illustrating the experimental workflow and analytical principles.
Introduction
This compound is a broad-spectrum antibiotic, and its monitoring in biological samples is essential for both clinical and food safety applications. LC-MS/MS offers high sensitivity and specificity for the quantification of this compound in complex matrices such as plasma, tissue, and eggs. This document outlines a robust and validated method for this purpose.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., Chlorzoxazone or deuterated this compound
-
Acetonitrile (ACN), HPLC grade
-
Ethyl acetate, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ammonium hydroxide
-
Ultrapure water
-
Solid Phase Extraction (SPE) C18 cartridges
-
Syringe filters (0.22 µm)
Sample Preparation: Liquid-Liquid Extraction (LLE) for Plasma Samples[1]
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation: QuEChERS for Animal Tissue Samples[2][3][4][5]
-
Homogenize 2 g of the tissue sample.
-
Add an appropriate amount of internal standard.
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Vortex for 1 minute.
-
Add magnesium sulfate and sodium acetate.
-
Vortex for 1 minute and then centrifuge.
-
Take an aliquot of the supernatant for further cleanup by dispersive SPE (dSPE) with PSA and C18 sorbents.
-
Vortex and centrifuge.
-
Transfer the final extract and evaporate to dryness.
-
Reconstitute in the mobile phase for analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent[1] |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.40 mL/min[1] |
| Gradient | Optimized for separation (e.g., start at 10% B, ramp to 90% B) |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative[2][3] |
| MRM Transitions | See Table 1 |
Data Presentation
Table 1: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 354.3 | 185.1 | -20 |
| Chlorzoxazone (IS) | 168.1 | 132.1 | -15 |
Note: Collision energy may need optimization depending on the instrument used.
Table 2: Summary of Method Validation Data
| Parameter | Human Plasma[1] | Animal Tissues[4][5] | Eggs[6] |
| Linearity Range | 10 - 8000 ng/mL | 0.02 - 10.4 µg/kg | 0.1 - 1.5 µg/kg |
| Correlation Coeff. (r²) | > 0.99 | ≥ 0.9941 | > 0.99 |
| LOQ | 10 ng/mL | 0.02 - 10.4 µg/kg | 0.1 - 1.5 µg/kg |
| Recovery | Not specified | 64.26 - 116.51% | 90.84 - 108.23% |
| Precision (RSD%) | < 15% | ≤ 18.05% | < 9.61% |
| Accuracy | Within ±15% | Not specified | Not specified |
Visualizations
Caption: Overall experimental workflow for the quantitative analysis of this compound.
Caption: Relationship between sample preparation techniques and analytical outcomes.
Conclusion
The LC-MS/MS method described provides a reliable and sensitive approach for the quantitative analysis of this compound in a variety of biological samples. The detailed protocols and compiled data serve as a valuable resource for researchers in drug development and food safety monitoring. The presented workflows can be adapted to specific laboratory needs and matrices.
References
- 1. UPLC-MS/MS determination of this compound in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Simultaneous Quantification of Chloramphenicol, this compound, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry [frontiersin.org]
- 3. Simultaneous Quantification of Chloramphenicol, this compound, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Simultaneous Quantification of Chloramphenicol, this compound, Florfenicol, and Florfenicol Amine in Animal and Aquaculture Products Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of chloramphenicol, this compound, florfenicol and florfenicol amine in eggs via liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiamphenicol: A Tool for Investigating Mitochondrial Protein Synthesis Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thiamphenicol is a broad-spectrum antibiotic and a structural analog of chloramphenicol. It functions by inhibiting protein synthesis in bacteria by binding to the 50S ribosomal subunit and preventing the peptidyl transferase step.[1] Due to the evolutionary similarities between bacterial and mitochondrial ribosomes, this compound also serves as a potent and specific inhibitor of mitochondrial protein synthesis in eukaryotic cells.[2][3][4] This property makes it a valuable tool for studying mitochondrial biology, particularly in the context of mitochondrial dysfunction, drug-induced toxicity, and the development of novel therapeutics targeting cellular metabolism.
Unlike its counterpart chloramphenicol, this compound is considered to have a better safety profile in some contexts as it lacks the p-nitro group associated with aplastic anemia. This characteristic, coupled with its effective inhibition of mitochondrial translation, makes this compound a preferred research tool for dissecting the roles of mitochondrial-encoded proteins in cellular function and disease.
This document provides detailed application notes and experimental protocols for utilizing this compound to study the inhibition of mitochondrial protein synthesis.
Mechanism of Action
This compound, like chloramphenicol, targets the peptidyl transferase center (PTC) of the large ribosomal subunit. In eukaryotes, this specificity is directed towards the mitochondrial ribosome (mitoribosome), which resembles its prokaryotic ancestor. By binding to the 50S subunit of the mitoribosome, this compound obstructs the A-site, preventing the binding of aminoacyl-tRNA and thereby halting the elongation of polypeptide chains.[1][5] This leads to a context-specific stalling of mitoribosomes.[6] The inhibition is selective for the 13 proteins encoded by the mitochondrial DNA (mtDNA), which are critical components of the electron transport chain (ETC) and ATP synthase.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the inhibitory effects of this compound and the related compound chloramphenicol on mitochondrial protein synthesis. While specific IC50 values for this compound are not extensively reported in the literature, comparative studies and data from chloramphenicol provide a valuable reference for experimental design.
Table 1: Comparative Inhibitory Concentrations of this compound and Chloramphenicol
| Compound | Organism/System | Effect | Potency Comparison | Reference |
| This compound | Cell-free translation systems | Inhibition of prokaryotic protein synthesis | Similar to Chloramphenicol | [5] |
| This compound | Mammalian cells | Inhibition of mitochondrial protein synthesis | Effective inhibitor | [3][4] |
Table 2: Dose-Response Data for Chloramphenicol (as a reference for this compound)
| Cell Line | Concentration | Effect on Mitochondrial Protein Synthesis | Reference |
| H1299 | 10-100 µg/mL | Dose-dependent inhibition of Cox I expression | [7] |
| K562 | 10 µg/mL | Marked decrease in de novo ferritin synthesis | [8] |
| Rat Heart Mitochondria | IC50: 9.8 µM | Inhibition of [35S]methionine incorporation | [9] |
| Rat Liver Mitochondria | IC50: 11.8 µM | Inhibition of [35S]methionine incorporation | [9] |
Experimental Protocols
Here, we provide detailed protocols for key experiments to study the effects of this compound on mitochondrial protein synthesis.
Protocol 1: In-Cell ELISA for Mitochondrial Biogenesis
This protocol utilizes a commercially available kit (e.g., Abcam's MitoBiogenesis™ In-Cell ELISA Kit, ab110217) to measure the relative levels of a mitochondrial DNA (mtDNA)-encoded protein (COX-I) and a nuclear DNA (nDNA)-encoded mitochondrial protein (SDH-A). A decrease in the COX-I/SDH-A ratio is indicative of specific inhibition of mitochondrial protein synthesis.
Materials:
-
MitoBiogenesis™ In-Cell ELISA Kit (or similar)
-
96-well microplate
-
Adherent cells of interest (e.g., HepG2, HEK293)
-
This compound stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a density of 20,000 cells/well and allow them to attach overnight at 37°C, 5% CO2.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 10-100 µg/mL) for a desired period (e.g., 24-72 hours). Include a vehicle-only control.
-
Fixation: Gently aspirate the medium and fix the cells by adding 100 µL of Fixing Solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Aspirate the Fixing Solution and wash the plate three times with 200 µL of 1x Wash Buffer for five minutes each with gentle shaking.
-
Permeabilization and Blocking: Add 100 µL of Quenching Buffer and incubate for 20 minutes. Then, add 100 µL of Permeabilization Buffer and incubate for 30 minutes. Finally, add 200 µL of 2X Blocking Buffer and incubate for 2 hours at room temperature.
-
Primary Antibody Incubation: Remove the Blocking Buffer and add 100 µL of the prepared primary antibody solution (containing antibodies for both COX-I and SDH-A) to each well. Incubate overnight at 4°C.
-
Secondary Antibody Incubation: Wash the plate three times with 1x Wash Buffer. Add 100 µL of the prepared secondary antibody solution (containing HRP-conjugated anti-COX-I and AP-conjugated anti-SDH-A antibodies) to each well. Incubate for 1-2 hours at room temperature.
-
Development and Measurement: Wash the plate as before. Add the respective substrates for HRP and AP according to the manufacturer's instructions and measure the absorbance at the appropriate wavelengths using a microplate reader.
-
Data Analysis: Normalize the absorbance values for COX-I and SDH-A to cell number (e.g., using Janus Green staining as described in the kit protocol). Calculate the ratio of COX-I to SDH-A for each treatment condition.
Protocol 2: Metabolic Labeling of Mitochondrial-Encoded Proteins
This protocol uses [35S]-methionine to specifically label newly synthesized mitochondrial proteins in the presence of a cytoplasmic protein synthesis inhibitor.
Materials:
-
Cells of interest (e.g., K562, HeLa)
-
Methionine-free DMEM
-
[35S]-methionine
-
Cycloheximide or Emetine (inhibitors of cytoplasmic translation)
-
This compound
-
PBS
-
Lysis buffer (e.g., RIPA buffer)
-
SDS-PAGE equipment
-
Phosphorimager or autoradiography film
Procedure:
-
Cell Culture and Treatment: Culture cells to a suitable confluency. Pre-treat cells with the desired concentrations of this compound for the chosen duration.
-
Inhibition of Cytoplasmic Translation: Wash the cells with warm PBS and incubate in methionine-free DMEM containing a cytoplasmic translation inhibitor (e.g., 100 µg/mL cycloheximide or 100 µM emetine) for 30-60 minutes at 37°C.
-
Metabolic Labeling: Add [35S]-methionine (e.g., 50-200 µCi/mL) to the medium and incubate for 1-4 hours at 37°C.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS to stop the labeling. Lyse the cells with ice-cold lysis buffer.
-
Protein Quantification and Analysis: Determine the protein concentration of the lysates. Separate the proteins by SDS-PAGE.
-
Detection: Dry the gel and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled mitochondrial translation products.
-
Data Analysis: Quantify the band intensities to determine the relative rate of mitochondrial protein synthesis in this compound-treated versus control cells.
Protocol 3: Western Blot Analysis of Mitochondrial Proteins
This protocol is used to determine the steady-state levels of specific mitochondrial-encoded (e.g., COX-I, ND1) and nuclear-encoded (e.g., SDH-A, VDAC) proteins following this compound treatment.
Materials:
-
Treated and control cell lysates (from Protocol 2 or a separate experiment)
-
SDS-PAGE and Western blotting equipment
-
Primary antibodies against mitochondrial-encoded and nuclear-encoded proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Separation: Separate equal amounts of protein from each sample by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-COX-I) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., a nuclear-encoded mitochondrial protein like SDH-A or VDAC) to determine the effect of this compound on the steady-state levels of the target protein.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound Action on Mitochondrial Protein Synthesis.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Antibiotic use and abuse: A threat to mitochondria and chloroplasts with impact on research, health, and environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative effect of chloramphenicol and this compound on DNA and mitochondrial protein synthesis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of chloramphenicol and this compound on mitochondrial components and the possible relationship to drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study on the inhibitory actions of chloramphenicol, this compound and some fluorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Context-specific inhibition of mitochondrial ribosomes by phenicol and oxazolidinone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloramphenicol Causes Mitochondrial Stress, Decreases ATP Biosynthesis, Induces Matrix Metalloproteinase-13 Expression, and Solid-Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. golan.hms.harvard.edu [golan.hms.harvard.edu]
- 9. journals.asm.org [journals.asm.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Thiamphenicol on Eukaryotic Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiamphenicol is a broad-spectrum antibiotic and a methyl-sulfonyl analogue of chloramphenicol.[1] Its primary mechanism of action is the inhibition of protein synthesis in bacteria by binding to the 50S ribosomal subunit, which demonstrates bacteriostatic effects against a wide range of gram-positive and gram-negative bacteria.[2][3] While designed to be selective for prokaryotic 70S ribosomes, phenicols can also affect eukaryotic 80S ribosomes, particularly those within mitochondria. This interaction is the basis for potential dose-dependent cytotoxicity in eukaryotic cells.[4][5] Unlike chloramphenicol, this compound has not been associated with aplastic anemia, a significant advantage in its safety profile.[1]
These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound on eukaryotic cell lines. The methodologies described herein are essential for determining the therapeutic window and potential off-target effects in preclinical drug development.
Proposed Mechanism of this compound-Induced Cytotoxicity
Based on studies of the closely related chloramphenicol, the cytotoxic effects of this compound at high concentrations are likely mediated through the inhibition of mitochondrial protein synthesis.[4][6] This can trigger a cascade of cellular events, including increased production of reactive oxygen species (ROS), depletion of ATP, and ultimately, the induction of apoptosis through the intrinsic (mitochondria-mediated) pathway.[6][7]
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Data on Phenicol-Induced Cytotoxicity
Quantitative cytotoxicity data for this compound is limited in the literature. However, data from its analogue, chloramphenicol, can serve as a valuable reference for experimental design, such as determining appropriate concentration ranges for screening.
Table 1: Summary of In Vitro Cytotoxicity Data for Chloramphenicol on Various Eukaryotic Cell Lines
| Cell Line | Assay Type | Concentration Range | Key Findings | Reference |
| Human Myeloma Cells | Colorimetric, Clonogenic | ≥ 25 µg/mL | Sharply suppressed ATP levels. | [6] |
| Human Myeloma Cells | Flow Cytometry, Western Blot | ≥ 50 µg/mL | Induced apoptosis via mitochondria-mediated pathway (cytochrome c, caspase-9, caspase-3). | [6] |
| Human Keratinocytes | [3H]Thymidine Incorporation | Not specified | Significantly inhibited proliferation. | [7] |
| Human Keratinocytes | Flow Cytometry (FDA staining) | Not specified | Induced apoptosis associated with caspase activation and ROS production. | [7] |
| Human Neutrophils | Chemiluminescence | 2, 4, 8, 16 µg/mL | Increased ROS production (oxidative stress). | [8][9] |
| Primary Human Osteoblasts | Proliferation Assay (BrdU) | 60 - 80 µg/mL | 20% inhibitory concentration (IC20) for proliferation. | [10] |
| Monkey Kidney Cells | Not specified | 5 mM to 2 mM | Initiated apoptosis in dividing cells. | [11] |
Experimental Workflow for Cytotoxicity Assessment
A typical workflow for assessing the in vitro cytotoxicity of a compound involves cell preparation, compound treatment, incubation, and subsequent analysis using one or more of the assays detailed below.
Caption: General experimental workflow for in vitro cytotoxicity testing.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be solubilized and quantified by spectrophotometry.[12]
Materials:
-
Eukaryotic cell line of interest
-
Complete culture medium
-
This compound
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the wells. Add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[12]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Sample / Absorbance_Control) * 100
-
-
Plot % Viability against this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes. Released LDH catalyzes the conversion of lactate to pyruvate, which then generates a colored product that can be measured spectrophotometrically.[13]
Materials:
-
LDH Cytotoxicity Assay Kit (commercially available)
-
Eukaryotic cell line of interest
-
Complete culture medium
-
This compound
-
96-well flat-bottom sterile plates
-
Lysis Buffer (provided in the kit, for maximum LDH release control)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT Assay Protocol. Set up additional control wells:
-
Maximum LDH Release Control: Treat cells with Lysis Buffer 45 minutes before the assay endpoint.
-
No-Cell Control: Medium only for background measurement.
-
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) at 250 x g for 4 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the kit manufacturer's instructions) to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the Stop Solution (if required by the kit).
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
-
First, subtract the background absorbance (no-cell control) from all other readings.
-
Calculate the percentage of cytotoxicity:
-
% Cytotoxicity = [(Absorbance_Sample - Absorbance_Control) / (Absorbance_Max_Release - Absorbance_Control)] * 100
-
Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
Principle: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. Annexin V, a phospholipid-binding protein, has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Eukaryotic cell line of interest
-
6-well plates
-
This compound
-
1X Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as previously described for an appropriate duration (e.g., 24 hours).
-
Cell Harvesting:
-
Adherent cells: Gently trypsinize the cells, collect them, and wash with PBS.
-
Suspension cells: Collect cells by centrifugation.
-
-
Cell Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution (reagent volumes may vary by kit).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
Data Analysis:
-
The cell population will be segregated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes).
-
-
Quantify the percentage of cells in each quadrant to determine the extent of this compound-induced apoptosis and necrosis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | antibacterial agent | CAS# 15318-45-3 | InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. ldh.la.gov [ldh.la.gov]
- 6. The antibiotic chloramphenicol may be an effective new agent for inhibiting the growth of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chloramphenicol induces in vitro growth arrest and apoptosis of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chloramphenicol-induced oxidative stress in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chloramphenicol-induces-in-vitro-growth-arrest-and-apoptosis-of-human-keratinocytes - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for the Use of Thiamphenicol in Anaerobic Bacteria Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of thiamphenicol in the culture of anaerobic bacteria. This document includes detailed protocols for susceptibility testing, quantitative data on its efficacy, and visualizations of its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a broad-spectrum bacteriostatic antibiotic, a methyl-sulfonyl analogue of chloramphenicol.[1] It functions by inhibiting protein synthesis in bacteria, demonstrating activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[2][3][4][5][6] A key advantage of this compound over chloramphenicol is its reduced risk of aplastic anemia, a serious side effect associated with chloramphenicol.[3][7][8] this compound exerts its effect by binding to the 50S ribosomal subunit, which blocks the peptidyl transferase step of protein elongation.[5][6][7][9][10]
Applications in Anaerobic Bacteriology
Due to its broad-spectrum activity, this compound is a valuable tool in anaerobic bacteriology for:
-
Susceptibility Testing: Determining the minimum inhibitory concentrations (MICs) of this compound against clinically relevant anaerobic isolates.
-
Selective Media: Incorporation into culture media to inhibit the growth of susceptible bacteria, allowing for the isolation of resistant strains.
-
Research Studies: Investigating mechanisms of antibiotic resistance and the effects of protein synthesis inhibition on anaerobic physiology.
Data Presentation: In Vitro Susceptibility of Anaerobic Bacteria to this compound
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against various anaerobic bacteria. This data is compiled from multiple studies and provides a general guide to the expected susceptibility of these organisms. It is important to note that MIC values can vary between strains, and susceptibility testing of specific isolates is recommended.
Table 1: this compound MIC Data for Gram-Negative Anaerobic Bacilli
| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Bacteroides fragilis | 48 | 0.06 - 16 | - | - | [7] |
| Bacteroides fragilis group | 42 | - | - | 4.0 | [11] |
| Bacteroides thetaiotaomicron | 13 | 0.06 - 16 | - | - | [7] |
| Prevotella oralis | 14 | 0.06 - 16 | - | - | [7] |
| Fusobacterium spp. | - | ≤ 4 | - | - | [7] |
| Fusobacterium nucleatum | 18 | - | - | 1.0 | [11] |
Table 2: this compound MIC Data for Gram-Positive Anaerobic Bacteria
| Bacterial Species | Number of Strains Tested | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Clostridium perfringens | 35 (of 37) | ≤ 8 | - | - | [7] |
| Clostridium spp. (other) | 34 | - | - | 8.0 | [11] |
| Peptostreptococcus spp. | 102 (group) | ≤ 8 | - | - | [7] |
| Peptococcus spp. | 102 (group) | ≤ 8 | - | - | [7] |
| Propionibacterium acnes | 102 (group) | ≤ 8 | - | - | [7] |
Note: Some studies referenced used chloramphenicol, which has a very similar in vitro activity profile to this compound against anaerobes.[11]
Experimental Protocols
The following are detailed protocols for determining the susceptibility of anaerobic bacteria to this compound, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][3][12][13]
Protocol 1: Agar Dilution Method for MIC Determination
The agar dilution method is the reference standard for susceptibility testing of anaerobic bacteria.[3][12]
Materials:
-
This compound analytical standard
-
Appropriate solvent for this compound (e.g., dimethylformamide, then sterile water)
-
Brucella agar base, supplemented with hemin, vitamin K1, and 5% laked sheep blood
-
Sterile petri dishes
-
Anaerobic incubation system (e.g., anaerobic chamber or jars with gas-generating sachets)
-
Inoculum replicator (Steers replicator)
-
Bacterial strains for testing
-
Control strains (e.g., Bacteroides fragilis ATCC 25285, Bacteroides thetaiotaomicron ATCC 29741)
-
Anaerobic broth medium (e.g., Thioglycollate broth, supplemented)
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent and dilute further with sterile distilled water.
-
-
Preparation of Agar Plates:
-
Melt the supplemented Brucella agar and cool to 48-50°C in a water bath.
-
Prepare a series of two-fold dilutions of this compound in sterile water.
-
Add 2 mL of each antibiotic dilution to 18 mL of molten agar to achieve the final desired concentrations (e.g., 0.25 to 128 µg/mL). Also, prepare a control plate with no antibiotic.
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
-
Inoculum Preparation:
-
Subculture the anaerobic isolates onto a non-selective agar plate and incubate under anaerobic conditions for 24-48 hours.
-
Harvest several colonies and suspend them in a suitable broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using an inoculum replicator, inoculate the surface of the this compound-containing agar plates and the control plate with the prepared bacterial suspensions. Each spot should contain approximately 10⁵ CFU.
-
-
Incubation:
-
Incubate the plates in an anaerobic atmosphere at 35-37°C for 48 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth, disregarding a faint haze or a single colony.
-
Protocol 2: Broth Microdilution Method for MIC Determination
The broth microdilution method is a more user-friendly alternative for susceptibility testing, particularly for the Bacteroides fragilis group.[3][12]
Materials:
-
This compound analytical standard
-
Appropriate solvent and sterile broth for dilution
-
96-well microtiter plates
-
Supplemented Brucella broth or other suitable anaerobic broth
-
Anaerobic incubation system
-
Bacterial strains for testing
-
Control strains
Procedure:
-
Preparation of this compound Dilutions:
-
Prepare serial two-fold dilutions of this compound in the anaerobic broth medium directly in the wells of a 96-well plate. Each well should contain 50 µL of the antibiotic dilution at twice the final desired concentration.
-
-
Inoculum Preparation:
-
Prepare an inoculum as described in the agar dilution method, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Seal the plates and incubate in an anaerobic environment at 35-37°C for 48 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of this compound that shows no visible turbidity. This can be determined visually or with a microplate reader.
-
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Anaerobic Susceptibility Testing
Caption: Workflow for anaerobic susceptibility testing.
Logical Relationship of this compound's Effects
References
- 1. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img.antpedia.com [img.antpedia.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. Antimicrobial Susceptibilities of Peptostreptococcus anaerobius and the Newly Described Peptostreptococcus stomatis Isolated from Various Human Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Antimicrobial Susceptibility of Fusobacterium Nucleatum to Different Antibiotics IADR Abstract Archives [iadr.abstractarchives.com]
- 6. Resistance Trends of the Bacteroides fragilis Group over a 10-Year Period, 1997 to 2006, in Madrid, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Susceptibility to this compound and Chloramphenicol of Anaerobic Bacteria (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. mdpi.com [mdpi.com]
- 11. journals.asm.org [journals.asm.org]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]
Troubleshooting & Optimization
Technical Support Center: Thiamphenicol Cross-Reactivity in Immunological Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the cross-reactivity of Thiamphenicol in immunological assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is cross-reactivity a concern in immunoassays?
This compound (TAP) is a broad-spectrum antibiotic and a methyl-sulfonyl analogue of Chloramphenicol (CAP).[1][2] Due to its structural similarity to other amphenicol antibiotics, particularly Chloramphenicol and its derivative Florfenicol (FF), antibodies raised against one compound may also recognize and bind to the others.[3][4] This phenomenon, known as cross-reactivity, can lead to inaccurate quantification and false-positive results in immunological assays such as ELISA and lateral flow immunoassays.
Q2: Which compounds are most likely to cross-react with this compound in an immunoassay?
The most common cross-reactants with this compound are Chloramphenicol (CAP) and Florfenicol (FF). This is due to the shared core structure of these molecules. The primary structural difference is the substitution at the para-position of the phenyl ring. In this compound, this is a methylsulfonyl group, while in Chloramphenicol it is a nitro group.[5][6] Florfenicol is a fluorinated synthetic analog of this compound.[7]
Q3: How is the degree of cross-reactivity quantified?
Cross-reactivity is typically quantified by determining the concentration of the cross-reacting compound that causes a 50% inhibition of the signal (IC50) in a competitive immunoassay, and comparing it to the IC50 of the target analyte (this compound). The cross-reactivity percentage is calculated using the following formula:
Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-Reactant) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Troubleshooting Guides
Issue 1: Unexpectedly high signal or false-positive results in a this compound-specific assay.
-
Possible Cause: Cross-reactivity with other structurally related compounds in the sample, such as Chloramphenicol or Florfenicol.
-
Troubleshooting Steps:
-
Confirm the specificity of the primary antibody: Review the manufacturer's datasheet for cross-reactivity data. If not available, perform a cross-reactivity test by running the assay with known concentrations of potential cross-reactants (e.g., Chloramphenicol, Florfenicol).
-
Sample Matrix Analysis: Analyze the sample for the presence of other amphenicol antibiotics using a confirmatory method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4]
-
Optimize Assay Conditions: Modifying assay parameters such as incubation time, temperature, and buffer composition can sometimes help to favor the binding of the target analyte over cross-reactants.
-
Antibody Selection: If cross-reactivity is confirmed to be an issue, consider sourcing a more specific monoclonal antibody. Monoclonal antibodies that recognize a unique epitope on this compound are less likely to cross-react compared to polyclonal antibodies.[8]
-
Issue 2: Inconsistent or non-reproducible results in a competitive immunoassay for this compound.
-
Possible Cause: Matrix effects from the sample or variability in the cross-reactivity of different sample components.
-
Troubleshooting Steps:
-
Sample Dilution: Diluting the sample can help to minimize matrix effects. However, ensure that the dilution does not bring the analyte concentration below the limit of detection of the assay.
-
Sample Preparation: Employ a sample clean-up procedure, such as solid-phase extraction (SPE) or immunoaffinity chromatography, to remove interfering substances before running the immunoassay.[4]
-
Use of a Different Assay Format: Consider switching to a different immunoassay format. The degree of cross-reactivity can vary between different assay formats (e.g., direct vs. indirect competitive ELISA) even with the same antibody.[9]
-
Data on this compound Cross-Reactivity
The following tables summarize quantitative data on the cross-reactivity of this compound in various immunological assays.
Table 1: Cross-Reactivity of a Monoclonal Antibody in an Indirect Competitive ELISA (ic-ELISA) [10][11]
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound (TAP) | 0.39 | 100 |
| Chloramphenicol (CAP) | 0.13 | 300 |
| Florfenicol (FF) | 2.5 | 15.6 |
Data from a study developing an ic-ELISA for the simultaneous detection of TAP, FF, and CAP.
Table 2: Cross-Reactivity Data from a Commercial this compound ELISA Kit [12]
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| Florfenicol | 71 |
| Florfenicol Amine | 7 |
Data provided in the technical manual for a commercial competitive ELISA kit.
Experimental Protocols
Protocol 1: Indirect Competitive ELISA (ic-ELISA) for this compound
This protocol is a generalized procedure based on common practices for detecting small molecules.
-
Coating: Coat the wells of a 96-well microtiter plate with a this compound-protein conjugate (e.g., TAP-OVA) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Competitive Reaction: Add a mixture of the sample (or standard) and a limited amount of anti-Thiamphenicol primary antibody to each well. Incubate for 1 hour at 37°C. During this step, free this compound in the sample competes with the coated this compound-protein conjugate for binding to the primary antibody.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) that binds to the primary antibody. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a substrate solution (e.g., TMB) to each well. The enzyme on the secondary antibody will catalyze a color change.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.
Protocol 2: Competitive Lateral Flow Immunoassay (LFIA) for this compound
This protocol outlines the general steps for a competitive LFIA.
-
Sample Preparation: Extract this compound from the sample using an appropriate solvent and dilute it in the assay running buffer.
-
Assay Initiation: Apply a few drops of the prepared sample onto the sample pad of the lateral flow test strip.
-
Migration: The sample migrates along the strip by capillary action.
-
Conjugate Release: As the sample passes through the conjugate pad, it rehydrates and mobilizes labeled antibodies (e.g., gold nanoparticle-conjugated anti-Thiamphenicol antibodies).
-
Competitive Binding: If this compound is present in the sample, it will bind to the labeled antibodies.
-
Test Line Interaction: The sample, now containing the antibody-analyte complexes (if any) and unbound labeled antibodies, reaches the test line. The test line is coated with a this compound-protein conjugate.
-
Signal Development:
-
Negative Sample: If no this compound is present in the sample, the labeled antibodies will be free to bind to the this compound-protein conjugate on the test line, resulting in a visible colored line.
-
Positive Sample: If this compound is present, it will bind to the labeled antibodies, preventing them from binding to the test line. This results in a weaker or absent colored line.
-
-
Control Line: The sample continues to migrate to the control line, which is typically coated with a secondary antibody that captures the labeled primary antibody, regardless of whether it has bound to this compound. A visible control line indicates that the test has run correctly.
-
Interpretation: The result is interpreted by comparing the intensity of the test line to the control line.
Visualizations
Caption: Mechanism of this compound cross-reactivity with related compounds.
Caption: A logical workflow for troubleshooting cross-reactivity issues.
Caption: Experimental workflow for assessing this compound cross-reactivity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Detection and quantitation of chloramphenicol by competitive enzyme-linked immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Lateral flow immunoassay for small-molecules detection in phytoproducts: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and specificity of an anti‐chloramphenicol single domain antibody for detection of amphenicol residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. algimed.com [algimed.com]
- 8. Best practices for lateral flow assay development | Clinical And Molecular Dx [labroots.com]
- 9. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
- 10. Lateral flow assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. assaygenie.com [assaygenie.com]
Technical Support Center: Managing Thiamphenicol-Induced Stress Responses in Bacterial Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Thiamphenicol in bacterial cultures.
Troubleshooting Guide
This compound, a broad-spectrum antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][2] This inhibition can lead to a variety of stress responses in bacteria, which may affect experimental outcomes. This guide addresses common problems, their potential causes, and solutions.
Table 1: Troubleshooting Common Issues in this compound Experiments
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Minimum Inhibitory Concentration (MIC) Results | 1. Inoculum variability: The density of the starting bacterial culture can affect the apparent MIC.[3] 2. Media composition: Different media can influence bacterial susceptibility to antibiotics. 3. Improper antibiotic dilution: Errors in serial dilutions can lead to inaccurate concentrations. 4. Heteroresistance: The bacterial population may contain a subpopulation with higher resistance. | 1. Standardize inoculum: Always start with a fresh overnight culture and standardize the inoculum to a specific optical density (e.g., OD600 of 0.1). 2. Use consistent media: Employ the same batch of Mueller-Hinton broth or agar for all experiments. 3. Prepare fresh dilutions: Make fresh serial dilutions of this compound for each experiment from a validated stock solution. 4. Perform population analysis: Plate the culture on a gradient of this compound concentrations to check for subpopulations. |
| Unexpectedly Slow or No Bacterial Growth at Sub-MIC Concentrations | 1. Induction of stringent response: Even at low concentrations, this compound can trigger a stringent response, leading to growth arrest.[4][5] 2. Post-antibiotic effect (PAE): Bacterial growth may be suppressed for a period even after the antibiotic is removed. | 1. Monitor growth kinetics: Perform a detailed growth curve analysis to observe the precise effect of different this compound concentrations over time. 2. Assess stringent response markers: Use qRT-PCR to measure the expression of genes like relA and spoT, which are key regulators of the stringent response. |
| High Variability in Reporter Gene Expression | 1. Stress-induced promoter activity: The stress from this compound can nonspecifically activate certain promoters. 2. Plasmid instability: Antibiotic stress can sometimes lead to plasmid loss in a portion of the bacterial population. | 1. Use appropriate controls: Include a control with an empty vector and a promoterless reporter vector to assess baseline and non-specific activation. 2. Confirm plasmid presence: Perform plasmid isolation and quantification or use a secondary selectable marker to ensure plasmid maintenance. |
| Difficulty in Transforming Plasmids into this compound-Stressed Cells | 1. Reduced cell viability: The stress response can decrease the overall health and competency of the bacterial cells. 2. Altered membrane permeability: Stress responses can change the composition and permeability of the bacterial cell envelope. | 1. Optimize transformation protocol: Increase recovery time after heat shock and use a rich, non-selective medium before plating on selective agar. 2. Prepare competent cells from unstressed cultures: Grow cells to the appropriate phase in the absence of this compound before preparing them for transformation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antibiotic that inhibits bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center, which prevents the formation of peptide bonds and halts the elongation of the polypeptide chain.[1][2]
Q2: What is the "stringent response" and how does this compound induce it?
A2: The stringent response is a global bacterial stress response to nutrient deprivation and other stressors, including some antibiotics.[4][5] It is mediated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp). This compound, by stalling ribosomes during protein synthesis, can lead to an accumulation of uncharged tRNA in the ribosomal A-site. This activates the enzyme RelA to synthesize (p)ppGpp, triggering the stringent response, which includes the downregulation of genes involved in growth and proliferation.
Q3: Why do I see a decrease in bacterial growth rate even at very low concentrations of this compound?
A3: Even at sub-MIC concentrations, this compound can engage with ribosomes and cause a low level of protein synthesis inhibition. This can be sufficient to trigger a mild stringent response, leading to a reallocation of cellular resources away from rapid growth towards survival pathways. This results in a reduced growth rate.
Q4: How can I quantify the level of stress induced by this compound in my bacterial culture?
A4: The stress level can be quantified by measuring the expression of key stress response genes. For the stringent response, you can use quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of relA and spoT. Additionally, you can measure the intracellular concentration of (p)ppGpp using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[6] Proteomic analysis can also reveal the upregulation of specific stress-related proteins.[7][8]
Q5: Are there common resistance mechanisms to this compound?
A5: While less susceptible to inactivation by chloramphenicol acetyltransferase (CAT) enzymes than its analog chloramphenicol, resistance to this compound can still occur.[1][2] Mechanisms can include efflux pumps that actively remove the antibiotic from the cell and, less commonly, modifications to the ribosomal binding site.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data for this compound's effect on bacteria. Note that these values can vary significantly depending on the bacterial species, strain, and experimental conditions.
Table 2: Minimum Inhibitory Concentrations (MIC) of this compound for Various Bacteria
| Bacterial Species | MIC Range (µg/mL) | Reference |
| Streptococcus pneumoniae | 0.5 - 4 | [9] |
| Streptococcus spp. | 0.5 - 4 | [9] |
| Enterococcus spp. | 0.5 - 4 | [9] |
| Staphylococcus spp. | 8 - 64 | [9] |
| Salmonella spp. | 8 - 64 | [9] |
| Escherichia coli | 8 - 64 | [9] |
| Klebsiella pneumoniae | 8 - >64 | [9] |
| Proteus spp. | 8 - >64 | [9] |
Table 3: Illustrative Example of this compound's Effect on E. coli Growth (OD600)
| Time (hours) | Control (0 µg/mL) | 0.5 x MIC | 1 x MIC | 2 x MIC |
| 0 | 0.102 | 0.101 | 0.103 | 0.102 |
| 2 | 0.453 | 0.325 | 0.152 | 0.105 |
| 4 | 1.254 | 0.689 | 0.161 | 0.104 |
| 6 | 1.892 | 1.103 | 0.158 | 0.106 |
| 8 | 1.956 | 1.452 | 0.163 | 0.105 |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the standard method for determining the MIC of this compound.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
This compound stock solution (e.g., 10 mg/mL in ethanol)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare bacterial inoculum:
-
Inoculate a single colony into 5 mL of MHB and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to an OD600 of 0.1 (approximately 1 x 10^8 CFU/mL).
-
Further dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1 x 10^6 CFU/mL.
-
-
Prepare this compound dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in MHB across the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculate the plate:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. The final bacterial concentration will be approximately 5 x 10^5 CFU/mL.
-
Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth. This can be assessed visually or by measuring the OD600 of each well.
-
Protocol 2: Quantifying relA and spoT Gene Expression using qRT-PCR
This protocol describes how to measure the change in expression of key stringent response genes in response to this compound treatment.
Materials:
-
Bacterial culture treated with and without this compound
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for relA, spoT, and a housekeeping gene (e.g., rpoB)
-
qPCR instrument
Procedure:
-
Bacterial culture and treatment:
-
Grow the bacterial culture to mid-log phase (OD600 ≈ 0.4-0.6).
-
Divide the culture into two flasks. To one, add this compound at a desired concentration (e.g., 1x MIC). To the other, add an equal volume of the solvent as a control.
-
Incubate for a specific time (e.g., 30-60 minutes).
-
-
RNA extraction:
-
Harvest the cells by centrifugation.
-
Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
DNase treatment:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
-
cDNA synthesis:
-
Synthesize cDNA from the RNA template using a reverse transcriptase kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for relA, spoT, and the housekeeping gene.
-
Run the qPCR program on a thermal cycler.
-
-
Data analysis:
-
Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Visualizations
Caption: this compound-induced stringent response pathway.
Caption: Workflow for MIC determination.
Caption: Troubleshooting decision tree.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Antibiotic-induced stress responses in Gram-negative bacteria and their role in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The Role of Proteomics in Bacterial Response to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antibacterial activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In-Vitro Efficacy Analysis of Thiamphenicol and Chloramphenicol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in-vitro comparison of the efficacy of Thiamphenicol and Chloramphenicol, two closely related broad-spectrum antibiotics. The following sections present a detailed analysis of their performance against various bacterial strains, supported by quantitative data from multiple studies. Experimental protocols for key susceptibility testing methods are also outlined to ensure reproducibility and methodological understanding.
Executive Summary
This compound, a derivative of Chloramphenicol, exhibits a comparable spectrum of antibacterial activity. Both antibiotics function by inhibiting bacterial protein synthesis.[1] In-vitro studies demonstrate that while their efficacy is similar against certain organisms like Haemophilus influenzae and Neisseria gonorrhoeae, notable differences exist in their activity against others, particularly some species of Salmonella and Enterobacteriaceae.[1][2] This guide will delve into these nuances, presenting the available data to inform research and development decisions.
Mechanism of Action
Both this compound and Chloramphenicol are potent inhibitors of protein synthesis in prokaryotic cells. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the formation of peptide bonds between amino acids during protein chain elongation.[1] This bacteriostatic action halts the growth and proliferation of susceptible bacteria.
Comparative Efficacy Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Chloramphenicol against various bacterial species as reported in several in-vitro studies. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative MIC Values against Haemophilus influenzae and Neisseria gonorrhoeae
| Organism | Antibiotic | Number of Strains | MIC Range (µg/mL) | Reference |
| Haemophilus influenzae | This compound | 106 | 0.1 - 1.56 | [1] |
| Chloramphenicol | 106 | 0.1 - 1.56 | [1] | |
| Haemophilus influenzae | This compound | 57 | Similar to Chloramphenicol | [2] |
| Chloramphenicol | 57 | Similar to Chloramphenicol | [2] | |
| Neisseria gonorrhoeae | This compound | 60 | Similar to Chloramphenicol | [2] |
| Chloramphenicol | 60 | Similar to Chloramphenicol | [2] | |
| Neisseria gonorrhoeae | This compound | 530 | As active as Chloramphenicol | [3][4] |
| Chloramphenicol | 530 | As active as this compound | [3][4] |
Table 2: Comparative MIC Values against Salmonella Species
| Organism | Antibiotic | Number of Strains | MIC (µg/mL) | Reference |
| Salmonella typhi | This compound | 105 | ≥8 (Most strains resistant) | [2] |
| Chloramphenicol | 105 | Susceptible | [2] | |
| S. paratyphi A | This compound | 15 | ≥8 (Most strains resistant) | [2] |
| Chloramphenicol | 15 | Susceptible | [2] | |
| S. paratyphi B | This compound | 6 | ≥8 (Most strains resistant) | [2] |
| Chloramphenicol | 6 | Susceptible | [2] | |
| S. paratyphi C | This compound | 8 | ≥8 (Most strains resistant) | [2] |
| Chloramphenicol | 8 | Susceptible | [2] |
Table 3: Comparative MIC Values against Anaerobic Bacteria
| Organism | Antibiotic | Number of Strains | MIC (µg/mL) | Reference |
| Bacteroides fragilis | This compound | 40 | Most inhibited by 12.5 | [1] |
| Chloramphenicol | 40 | Most inhibited by 12.5 | [1] |
Experimental Protocols
The data presented in this guide were primarily obtained through standardized in-vitro susceptibility testing methods, namely the agar dilution and broth microdilution methods. These methods are crucial for determining the MIC of an antibiotic against a specific bacterium.
Agar Dilution Method
The agar dilution method involves the incorporation of varying concentrations of the antibiotic into an agar medium.
Detailed Steps:
-
Preparation of Antibiotic Stock Solution: A stock solution of the antibiotic is prepared in a suitable solvent.
-
Serial Dilutions: Serial twofold dilutions of the antibiotic stock solution are made to achieve the desired concentration range.
-
Incorporation into Agar: Each antibiotic dilution is added to molten Mueller-Hinton agar (or another appropriate agar medium) at a specified temperature (e.g., 45-50°C).
-
Pouring Plates: The agar-antibiotic mixture is poured into sterile Petri dishes and allowed to solidify.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: A fixed volume of the bacterial suspension is spotted onto the surface of each agar plate.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacterium.
Broth Microdilution Method
The broth microdilution method is a widely used technique that employs 96-well microtiter plates.
Detailed Steps:
-
Plate Preparation: Serial twofold dilutions of the antibiotic are prepared directly in the wells of a microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the agar dilution method.
-
Inoculation: Each well is inoculated with a standardized volume of the bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
MIC Determination: The MIC is determined by visually inspecting the wells for turbidity. The lowest antibiotic concentration that prevents visible growth is the MIC.
Mechanisms of Resistance
Bacterial resistance to Chloramphenicol and this compound can occur through several mechanisms, with enzymatic inactivation being the most common.
Conclusion
The in-vitro data suggest that this compound and Chloramphenicol have comparable efficacy against Haemophilus influenzae and Neisseria gonorrhoeae. However, a significant difference in activity is observed against various Salmonella species, with many strains showing resistance to this compound while remaining susceptible to Chloramphenicol.[2] For anaerobic bacteria such as Bacteroides fragilis, both antibiotics demonstrate similar effectiveness.[1]
The choice between these two antibiotics for further research or development should be guided by the specific target pathogens and the potential for resistance. The detailed experimental protocols provided in this guide offer a foundation for conducting further comparative studies to elucidate the nuanced differences in their antibacterial profiles.
References
- 1. Comparative in vitro acitvity of chloramphenicol and this compound on common aerobic and anaerobic gram-negative bacilli(Salmonella and Shigella excluded) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of chloramphenicol and this compound against Haemophilus influenzae, Neisseria gonorrhoeae and the typhoid and paratyphoid bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound and Chloramphenicol in Inhibiting Neisseria gonorrhoeae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound and chloramphenicol in inhibiting Neisseria gonorrhoeae isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Thiamphenicol's specificity for bacterial ribosomes over eukaryotic ones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thiamphenicol's activity on bacterial versus eukaryotic ribosomes, supported by experimental data and detailed methodologies. This compound, a bacteriostatic antimicrobial agent and a structural analogue of chloramphenicol, demonstrates a significant therapeutic window due to its selective inhibition of bacterial protein synthesis. This selectivity is crucial for its efficacy in treating bacterial infections with minimal toxicity to the host.
Mechanism of Action: Targeting the Bacterial Engine of Protein Synthesis
This compound exerts its antimicrobial effect by inhibiting protein synthesis in bacteria.[1][2] Its primary target is the 50S subunit of the bacterial 70S ribosome.[1][2] By binding to the peptidyl transferase center (PTC) on the 23S rRNA component of the 50S subunit, this compound sterically hinders the binding of the aminoacyl-tRNA to the A-site. This action prevents the formation of peptide bonds, thereby halting the elongation of the polypeptide chain and ultimately inhibiting bacterial growth.[1]
The specificity of this compound arises from the structural differences between prokaryotic (70S) and eukaryotic (80S) ribosomes. Eukaryotic ribosomes are larger and possess a 60S large subunit with a 28S rRNA component, which has a different architecture at the PTC compared to the bacterial 23S rRNA. This structural divergence results in a significantly lower binding affinity of this compound for eukaryotic ribosomes, thus sparing host cell protein synthesis.[1]
Caption: Mechanism of this compound's selective inhibition of bacterial protein synthesis.
Quantitative Analysis of Ribosomal Binding
Further quantitative insights can be gleaned from binding affinity studies. The dissociation constant (Kd) is a measure of the affinity between a ligand (this compound) and its target (the ribosome). A lower Kd value indicates a higher binding affinity. Research has shown that this compound and Chloramphenicol have a single high-affinity binding site on bacterial ribosomes.
| Antibiotic | Ribosomal Target | Dissociation Constant (Kd) (µM) |
| This compound | E. coli 70S Ribosomes | 6.8[4] |
| Chloramphenicol | E. coli 70S Ribosomes | 4.6[4] |
It is important to note that due to the endosymbiotic origin of mitochondria, mitochondrial ribosomes resemble bacterial ribosomes. Consequently, this compound can also inhibit mitochondrial protein synthesis, which is a consideration in its toxicological profile.
Experimental Protocols: In Vitro Translation Inhibition Assay
To experimentally validate the specificity of this compound, in vitro translation inhibition assays are employed. These assays measure the synthesis of a reporter protein in a cell-free system containing either bacterial or eukaryotic ribosomes. The inhibitory effect of this compound is quantified by measuring the reduction in protein synthesis at various drug concentrations.
Bacterial In Vitro Translation Inhibition Assay (E. coli S30 Extract)
This protocol utilizes an S30 extract from E. coli, which contains all the necessary components for transcription and translation.
Materials:
-
E. coli S30 extract
-
Premix solution (containing ATP, GTP, CTP, UTP, amino acids, salts, and a buffer like HEPES)
-
DNA template encoding a reporter gene (e.g., luciferase or β-galactosidase) under the control of a T7 promoter
-
T7 RNA Polymerase
-
[35S]-Methionine
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the E. coli S30 extract, premix solution, T7 RNA Polymerase, and the DNA template.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.
-
Initiation of Translation: Add [35S]-Methionine to each reaction to a final concentration of approximately 1 µCi per 25 µL reaction.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Termination and Precipitation: Stop the reactions by adding an equal volume of 10% TCA. Heat the samples at 90°C for 10 minutes to hydrolyze aminoacyl-tRNAs and precipitate the newly synthesized proteins.
-
Filtration: Cool the samples on ice and collect the protein precipitates by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters with 5% TCA and then with ethanol to remove unincorporated [35S]-Methionine.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value.
Eukaryotic In Vitro Translation Inhibition Assay (Rabbit Reticulocyte Lysate)
This protocol uses a commercially available rabbit reticulocyte lysate system, which is a popular choice for studying eukaryotic translation.
Materials:
-
Rabbit Reticulocyte Lysate (nuclease-treated)
-
Amino acid mixture (minus methionine)
-
mRNA template encoding a reporter protein (e.g., luciferase)
-
[35S]-Methionine
-
This compound stock solution
-
Potassium acetate and Magnesium acetate solutions for optimizing ionic conditions
-
RNase inhibitor
-
TCA, glass fiber filters, scintillation fluid, and counter
Procedure:
-
Reaction Setup: Thaw the rabbit reticulocyte lysate on ice. In a microcentrifuge tube, combine the lysate, amino acid mixture (minus methionine), RNase inhibitor, and optimized concentrations of potassium and magnesium salts.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes, including a no-drug control.
-
Initiation of Translation: Add the mRNA template and [35S]-Methionine (approximately 1 µCi per 25 µL reaction).
-
Incubation: Incubate the reactions at 30°C for 60-90 minutes.[5]
-
Termination, Precipitation, Filtration, and Quantification: Follow steps 5-9 as described in the bacterial in vitro translation inhibition assay protocol.
Caption: Workflow for in vitro translation inhibition assay to determine this compound's IC50.
Conclusion
The available evidence strongly supports the specificity of this compound for bacterial ribosomes over their eukaryotic counterparts. This selectivity is rooted in the structural differences between the 70S and 80S ribosomes, particularly at the peptidyl transferase center. While direct comparative IC50 data is limited, qualitative studies and binding affinity measurements quantitatively demonstrate a significantly higher affinity of this compound for bacterial ribosomes. The provided experimental protocols for in vitro translation inhibition assays offer a robust framework for researchers to independently verify and quantify the selective inhibitory activity of this compound and its derivatives. This understanding of its mechanism and specificity is fundamental for the rational design and development of new antimicrobial agents.
References
- 1. In vitro translation using rabbit reticulocyte lysate. [bio-protocol.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. A comparative study on the inhibitory actions of chloramphenicol, this compound and some fluorinated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cooperative and antagonistic interactions of peptidyl-tRNA and antibiotics with bacterial ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Star Republic: Guide for Biologists [sciencegateway.org]
A Head-to-Head Comparison of Thiamphenicol and Florfenicol: Antibacterial Activity and Mechanisms
A comprehensive analysis for researchers, scientists, and drug development professionals.
In the landscape of veterinary antibiotics, Thiamphenicol and Florfenicol stand out as important broad-spectrum bacteriostatic agents. Both belong to the amphenicol class and share a core mechanism of action, yet structural differences lead to variations in their antibacterial potency, spectrum, and resistance profiles. This guide provides an objective, data-driven comparison of their antibacterial activity, supported by experimental data and detailed methodologies.
At a Glance: Key Differences and Chemical Structures
This compound is a synthetic analog of chloramphenicol, characterized by a methyl-sulfonyl group in place of the p-nitro group, which is associated with aplastic anemia in humans. Florfenicol, a derivative of this compound, features a fluorine atom at the C-3 position and a p-methylsulfonyl group. This structural modification enhances its potency and reduces its susceptibility to bacterial resistance mechanisms that affect older phenicols.
Quantitative Comparison of Antibacterial Activity
The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium, while the MBC is the lowest concentration that results in a 99.9% reduction in bacterial density.
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes the MIC values of this compound and Florfenicol against a range of clinically significant Gram-positive and Gram-negative bacteria. The data indicates that Florfenicol generally exhibits lower MIC values, suggesting greater potency against many pathogens.[1]
| Bacterial Species | This compound MIC (µg/mL) | Florfenicol MIC (µg/mL) |
| Escherichia coli | 2 - >128 | 0.5 - 16 |
| Staphylococcus aureus | 4 - 64 | 1 - 8 |
| Pasteurella multocida | 0.5 - >32 | 0.125 - 2 |
| Salmonella spp. | 2 - 64 | 1 - 16 |
| Actinobacillus pleuropneumoniae | 1 - >32 | 0.25 - 4 |
Note: MIC values can vary depending on the specific strain and testing methodology.
Minimum Bactericidal Concentration (MBC) Data
While both drugs are primarily bacteriostatic, they can exhibit bactericidal activity at higher concentrations. The MBC-to-MIC ratio is an indicator of this potential, with a ratio of ≤4 often suggesting bactericidal action. The available data, while less comprehensive than for MICs, provides insights into their bactericidal potential.
| Bacterial Species | This compound MBC (µg/mL) | Florfenicol MBC (µg/mL) | MBC/MIC Ratio (Florfenicol) |
| Escherichia coli | - | 4 - 64 | 2 - 8 |
| Staphylococcus aureus | - | 4 - 32 | 2 - 8 |
| Pasteurella multocida | - | 0.5 - 4 | 2 - 4 |
Note: Direct comparative MBC data for this compound is limited in the reviewed literature.
Mechanism of Action: Inhibition of Protein Synthesis
Both this compound and Florfenicol exert their antibacterial effect by targeting bacterial protein synthesis. They bind to the 50S ribosomal subunit, specifically to the peptidyl transferase center. This binding event inhibits the crucial step of peptide bond formation, thereby halting the elongation of the polypeptide chain and ultimately arresting bacterial growth.
Mechanism of action for this compound and Florfenicol.
Experimental Protocols
The determination of MIC and MBC values is performed using standardized laboratory procedures to ensure reproducibility and comparability of data. The broth microdilution method is a commonly used technique.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and Florfenicol are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculum Preparation: A standardized bacterial suspension (inoculum) is prepared from a pure culture of the test organism, typically adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is then incubated at 35-37°C for 16-20 hours.
-
Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Minimum Bactericidal Concentration (MBC) Determination
-
Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth.
-
Plating: The aliquot is plated onto an antibiotic-free agar medium (e.g., Tryptic Soy Agar).
-
Incubation: The agar plates are incubated at 35-37°C for 18-24 hours.
-
Interpretation: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the number of colonies compared to the original inoculum count.
Experimental workflow for MIC and MBC determination.
Conclusion
Both this compound and Florfenicol are effective inhibitors of bacterial protein synthesis. However, the available in vitro data consistently demonstrates that Florfenicol possesses greater potency against a wide range of common veterinary pathogens, as evidenced by its generally lower MIC values.[1] The structural modification in Florfenicol not only enhances its antibacterial activity but also confers resistance to certain bacterial enzymes that can inactivate other phenicols. For researchers and drug development professionals, this comparative analysis underscores the importance of structural modifications in enhancing the efficacy and overcoming resistance in established antibiotic classes. Further head-to-head studies focusing on MBC values across a broader range of pathogens would provide a more complete understanding of their bactericidal potential.
References
Cross-Resistance Between Thiamphenicol and Other Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thiamphenicol's cross-resistance profile with other classes of antibiotics, supported by experimental data. The information is intended to aid researchers in understanding the mechanisms of resistance and in the development of new antimicrobial strategies.
Overview of this compound and Resistance Mechanisms
This compound is a broad-spectrum antibiotic, an analogue of chloramphenicol, that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] Its efficacy can be compromised by the development of antibiotic resistance. The primary mechanisms of resistance to this compound and other phenicols include:
-
Enzymatic Inactivation: The most common mechanism is the enzymatic inactivation by chloramphenicol acetyltransferases (CATs), which acetylate the antibiotic, rendering it inactive.[1][2] However, this compound is generally less susceptible to inactivation by CAT enzymes compared to chloramphenicol due to its different chemical structure.[1] A novel oxidase, CmO, has also been identified that can inactivate both chloramphenicol and this compound through oxidation.[3][4][5]
-
Efflux Pumps: Active efflux of the antibiotic out of the bacterial cell is another significant resistance mechanism. The floR gene, often found on mobile genetic elements, encodes a major facilitator superfamily (MFS) efflux pump that confers resistance to both florfenicol and chloramphenicol, and by extension, this compound.[6][7][8] The cmlA gene also encodes an efflux pump associated with chloramphenicol resistance.[6][8]
-
Target Site Modification: Mutations in the ribosomal target can also lead to reduced antibiotic binding and resistance.
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antibiotics. This is a significant concern in clinical and veterinary settings, as the use of one antibiotic can select for resistance to others.
Quantitative Data on Cross-Resistance
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of various antibiotics against bacterial isolates with and without resistance to phenicols. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Table 1: Comparative MICs (µg/mL) for Phenicol-Resistant and Susceptible Escherichia coli
| Antibiotic | Phenicol-Resistant E. coli (harboring floR and/or cmlA) | Phenicol-Susceptible E. coli |
| Phenicols | ||
| This compound | ≥64 | 2 - 8 |
| Florfenicol | ≥16 - >128 | 2 - 4 |
| Chloramphenicol | ≥32 - >128 | 4 - 8 |
| Beta-Lactams | ||
| Ampicillin | >32 | 4 - 16 |
| Amoxicillin-Clavulanic Acid | 16/8 | 4/2 |
| Ceftiofur | ≥8 | ≤2 |
| Quinolones | ||
| Nalidixic Acid | >32 | 4 - 8 |
| Ciprofloxacin | ≥4 | ≤0.25 |
| Aminoglycosides | ||
| Gentamicin | ≥16 | ≤2 |
| Streptomycin | >64 | 8 - 16 |
| Tetracyclines | ||
| Tetracycline | >16 | 4 - 8 |
Data compiled from multiple sources, including[6][8][9]. MIC ranges can vary between studies.
Table 2: Comparative MICs (µg/mL) for Florfenicol-Resistant and Susceptible Staphylococci
| Antibiotic | Florfenicol-Resistant Staphylococci | Florfenicol-Susceptible Staphylococci |
| Phenicols | ||
| Florfenicol | 16 - ≥512 | 2 - 8 |
| Chloramphenicol | 32 - ≥512 | 4 - 16 |
| Macrolides | ||
| Erythromycin | >8 | 0.5 - 2 |
| Lincosamides | ||
| Clindamycin | >8 | ≤0.25 |
| Tetracyclines | ||
| Tetracycline | >16 | 1 - 4 |
| Aminoglycosides | ||
| Spectinomycin | >128 | 8 - 32 |
Data compiled from[10].
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each antibiotic at a concentration of 1280 µg/mL in an appropriate solvent.
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.
-
Add 100 µL of the antibiotic stock solution to the first well of each row and perform serial twofold dilutions across the plate, resulting in final concentrations ranging from 64 µg/mL to 0.06 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
PCR for Detection of floR and cmlA Resistance Genes
-
DNA Extraction: Extract genomic DNA from the bacterial isolates using a commercial DNA extraction kit or a standard boiling lysis method.
-
PCR Amplification:
-
floR Gene:
-
Forward Primer: 5'-ATGATCACGATTATGGCTC-3'
-
Reverse Primer: 5'-TTAACCACTTCCTCCATGC-3'
-
PCR Conditions:
-
Initial denaturation: 94°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 7 minutes
-
-
Expected Product Size: ~1.2 kb
-
-
cmlA Gene:
-
Forward Primer: 5'-GTTGTTTACGGCAGCAAGAC-3'
-
Reverse Primer: 5'-ACGGTATTGCAGCACTAGGT-3'
-
PCR Conditions:
-
Initial denaturation: 94°C for 5 minutes
-
30 cycles of:
-
Denaturation: 94°C for 1 minute
-
Annealing: 58°C for 1 minute
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 10 minutes
-
-
Expected Product Size: ~547 bp
-
-
-
Gel Electrophoresis: Analyze the PCR products on a 1.5% agarose gel stained with a suitable DNA stain. The presence of a band of the expected size indicates the presence of the respective resistance gene.
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing cross-resistance.
Regulation of Phenicol Resistance Genes
Caption: Regulation of phenicol resistance genes cmlA and floR.
Conclusion
The data presented in this guide demonstrate significant cross-resistance between this compound and other phenicols, such as florfenicol and chloramphenicol, primarily mediated by efflux pumps encoded by floR and cmlA. Furthermore, multi-drug resistance is common in phenicol-resistant isolates, with co-resistance observed for beta-lactams, quinolones, aminoglycosides, and tetracyclines. This highlights the importance of comprehensive antimicrobial susceptibility testing and the prudent use of antibiotics to mitigate the selection and spread of cross-resistance. Understanding the underlying genetic and molecular mechanisms is crucial for the development of novel therapeutic strategies to combat antibiotic-resistant pathogens.
References
- 1. rr-asia.woah.org [rr-asia.woah.org]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. goldbio.com [goldbio.com]
- 5. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. journals.asm.org [journals.asm.org]
- 9. From Metagenomes to Functional Expression of Resistance: floR Gene Diversity in Bacteria from Salmon Farms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Analysis of Resistance to Florfenicol and the Related Mechanism of Dissemination in Different Animal-Derived Bacteria [frontiersin.org]
Validating the Thiamphenicol Resistance Gene for Dual-Plasmid Systems: A Comparative Guide
In the realm of molecular biology and synthetic biology, the use of dual-plasmid systems is a cornerstone for engineering complex genetic circuits and metabolic pathways. The stability and compatibility of these systems are paramount for robust and reproducible experimental outcomes. A critical factor influencing this stability is the choice of selectable markers. This guide provides a comprehensive comparison of the thiamphenicol resistance gene (cat) against commonly used alternatives—ampicillin (bla), kanamycin (aph), and zeocin (sh ble)—for use in dual-plasmid systems.
Executive Summary
The this compound resistance gene offers a compelling choice for dual-plasmid systems, demonstrating high plasmid stability and a moderate metabolic burden on the host. While ampicillin resistance is widely used, it can suffer from issues like the formation of satellite colonies and plasmid loss. Kanamycin resistance provides a stable selection but may impose a higher metabolic load. Zeocin, a broad-spectrum antibiotic, offers the convenience of a single marker for various systems, but its use can be associated with concerns of DNA damage. This guide presents experimental data and protocols to aid researchers in making an informed decision based on their specific experimental needs.
Comparative Analysis of Antibiotic Resistance Markers
The selection of an appropriate antibiotic resistance marker is a critical step in the design of dual-plasmid systems. The ideal marker should ensure stable maintenance of both plasmids without imposing an undue metabolic burden on the host organism, which could otherwise affect experimental results.
| Feature | This compound (cat) | Ampicillin (bla) | Kanamycin (aph) | Zeocin (sh ble) |
| Mechanism of Action | Enzymatic inactivation (acetylation) of the antibiotic.[1] | Enzymatic inactivation (hydrolysis) of the β-lactam ring of the antibiotic.[2] | Enzymatic inactivation (phosphorylation) of the antibiotic.[2] | Stoichiometric binding to the antibiotic, preventing DNA cleavage.[3][4][5][6] |
| Plasmid Stability | Generally high, as the antibiotic is detoxified intracellularly. | Can be problematic due to the secretion of β-lactamase, leading to the growth of satellite colonies and potential plasmid loss.[2] | High, as the inactivating enzyme is intracellular. | Generally high, with selection pressure maintained intracellularly. |
| Metabolic Burden | Moderate. Overexpression can lead to depletion of acetyl-CoA.[7][8] | Generally considered low, though high-level expression can be burdensome. | Can be significant, as phosphorylation consumes ATP. | Can be a concern due to the potential for low-level, persistent DNA damage even in resistant cells.[3][4][5] |
| Use in Dual-Plasmid Systems | Well-suited due to high stability and distinct mechanism of action from many other common markers. | Can be used, but requires careful optimization of antibiotic concentration and incubation times to minimize satellite colonies. | A reliable choice for stable maintenance of both plasmids. | Effective, but potential for off-target effects on DNA should be considered. |
| Cross-Resistance | No cross-resistance with β-lactams or aminoglycosides. | No cross-resistance with aminoglycosides or amphenicols. | No cross-resistance with β-lactams or amphenicols. | Unique mechanism of action with no cross-resistance to other common antibiotics. |
Experimental Protocols
To validate the use of a this compound resistance gene in a dual-plasmid system, two key experiments are recommended: a plasmid stability assay and a plasmid copy number quantification.
Plasmid Stability Assay
This protocol determines the proportion of bacterial cells that retain the plasmid(s) over successive generations in the absence of selective pressure.
Materials:
-
Bacterial strain containing the dual-plasmid system
-
Luria-Bertani (LB) broth
-
LB agar plates
-
LB agar plates containing the appropriate antibiotics (e.g., this compound and a second antibiotic for the other plasmid)
-
Sterile culture tubes and flasks
-
Incubator
-
Spectrophotometer
-
Serial dilution supplies (e.g., microcentrifuge tubes, sterile saline)
Procedure:
-
Inoculate a single colony of the dual-plasmid-containing strain into 5 mL of LB broth with both antibiotics and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:1000 into a larger volume of fresh LB broth without antibiotics. This is Generation 0.
-
Incubate the culture at 37°C with shaking.
-
At regular intervals (e.g., every 10, 20, 30, and 40 generations), take a sample from the culture.
-
To calculate the number of generations: Generations = (log(Final Cell Density) - log(Initial Cell Density)) / log(2). Cell density can be estimated by measuring the optical density at 600 nm (OD600).
-
-
For each time point, perform serial dilutions of the culture.
-
Plate the dilutions onto two types of plates: non-selective LB agar and LB agar containing both antibiotics.
-
Incubate the plates overnight at 37°C.
-
Count the number of colonies on both types of plates.
-
Calculate the percentage of plasmid-containing cells at each generation:
-
Plasmid Stability (%) = (Number of colonies on antibiotic plates / Number of colonies on non-selective plates) x 100.
-
-
Plot the percentage of plasmid stability against the number of generations.
Plasmid Copy Number Quantification using qPCR
This protocol uses quantitative real-time PCR (qPCR) to determine the average number of plasmids per host chromosome.[9][10][11][12]
Materials:
-
Bacterial cultures from the plasmid stability assay (or freshly grown cultures)
-
Genomic DNA and plasmid DNA purification kits
-
Primers specific for a single-copy chromosomal gene (e.g., dxs) and a gene on each of the plasmids (e.g., the resistance gene).[10][11]
-
qPCR master mix (containing SYBR Green)
-
qPCR instrument
-
Nuclease-free water
Procedure:
-
DNA Extraction:
-
Isolate total DNA (genomic and plasmid) from a known number of bacterial cells.
-
Also, purify plasmid DNA from a separate culture to create a standard curve.
-
-
Primer Design and Validation:
-
Design primers for the chromosomal reference gene and the plasmid-specific genes. Aim for amplicons of similar size (100-200 bp).
-
Validate primer efficiency by running a qPCR with a serial dilution of template DNA. The efficiency should be between 90% and 110%.
-
-
qPCR Reaction Setup:
-
Prepare qPCR reactions for each sample in triplicate, including reactions for the chromosomal gene and each plasmid gene.
-
Include a no-template control for each primer pair.
-
Prepare a standard curve for each plasmid using serial dilutions of the purified plasmid DNA of known concentration.
-
-
qPCR Program:
-
Use a standard three-step cycling protocol:
-
Initial denaturation (e.g., 95°C for 5 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing (e.g., 60°C for 30 seconds)
-
Extension (e.g., 72°C for 30 seconds)
-
-
Melt curve analysis to check for specific amplification.
-
-
-
Data Analysis:
-
Determine the threshold cycle (Ct) for each reaction.
-
Use the standard curve to determine the absolute copy number of each plasmid in the total DNA samples.
-
Calculate the copy number of the chromosome using a similar standard curve approach with purified genomic DNA or use a relative quantification method.
-
Relative Quantification Method: The relative plasmid copy number can be calculated using the formula:
-
The plasmid copy number is the ratio of the plasmid gene copy number to the chromosomal gene copy number.
-
Assessing Metabolic Burden
The metabolic load imposed by the expression of an antibiotic resistance gene can be indirectly measured by comparing the growth rate of the plasmid-containing strain to that of a plasmid-free control strain in a non-selective medium.[13][14][15]
Materials:
-
Bacterial strains (plasmid-containing and plasmid-free)
-
LB broth
-
Sterile flasks or a microplate reader
-
Incubator with shaking
-
Spectrophotometer or microplate reader
Procedure:
-
Grow overnight cultures of both the plasmid-containing and plasmid-free strains in LB broth (without antibiotics for the plasmid-containing strain to avoid confounding effects).
-
The next day, dilute both cultures to the same starting OD600 (e.g., 0.05) in fresh LB broth.
-
Incubate the cultures at 37°C with shaking.
-
Measure the OD600 of each culture at regular intervals (e.g., every 30-60 minutes) for several hours, until the cultures reach the stationary phase.[13][16][15]
-
Plot the natural logarithm of the OD600 values against time.
-
The slope of the linear portion of this graph (the exponential growth phase) represents the specific growth rate (µ).
-
A significant reduction in the growth rate of the plasmid-containing strain compared to the plasmid-free strain indicates a metabolic burden.
Visualizing Experimental Workflows and Cellular Responses
To better understand the experimental processes and the cellular impact of using different resistance markers, the following diagrams have been generated using Graphviz.
Cellular Stress Response Pathways
The expression of antibiotic resistance genes can trigger specific stress response pathways in the host cell. Understanding these responses is crucial for evaluating the overall impact of a selectable marker.
This compound Resistance (Chloramphenicol Acetyltransferase - CAT)
Expression of CAT can lead to the depletion of acetyl-CoA, a central metabolite. This can trigger a metabolic stress response.[7][8]
Ampicillin Resistance (β-Lactamase)
The production and secretion of β-lactamase can induce an envelope stress response due to the accumulation of the protein in the periplasm.
Kanamycin Resistance (Aminoglycoside Phosphotransferase)
The enzymatic activity of aminoglycoside phosphotransferases consumes ATP, which can lead to energy depletion and trigger a general stress response.
Zeocin Resistance (Sh ble protein)
The Sh ble protein binds to Zeocin, preventing it from causing DNA damage. However, incomplete neutralization can lead to low levels of DNA damage, activating the SOS response.[3][4][5]
Conclusion
The validation of a this compound resistance gene for dual-plasmid systems reveals it to be a robust and reliable selectable marker. Its high plasmid stability and moderate metabolic burden, when compared to common alternatives, make it an excellent choice for complex genetic engineering applications. While ampicillin, kanamycin, and zeocin resistance markers each have their merits, they also present specific challenges that researchers must consider. By utilizing the experimental protocols outlined in this guide, scientists can empirically determine the optimal selectable marker combination for their specific dual-plasmid system, ensuring the integrity and reproducibility of their research.
References
- 1. Chloramphenicol acetyltransferase - Wikipedia [en.wikipedia.org]
- 2. blog.addgene.org [blog.addgene.org]
- 3. researchgate.net [researchgate.net]
- 4. Resistance to the antibiotic Zeocin by stable expression of the Sh ble gene does not fully suppress Zeocin-induced DNA cleavage in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Resistance to the antibiotic Zeocin by stable expression of the Sh ble gene does not fully suppress Zeocin-induced DNA cleavage in human cells. | Semantic Scholar [semanticscholar.org]
- 6. invivogen.com [invivogen.com]
- 7. researchgate.net [researchgate.net]
- 8. Chloramphenicol-Sensitive Escherichia coli Strain Expressing the Chloramphenicol Acetyltransferase (cat) Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of relative plasmid copy number [bio-protocol.org]
- 10. gene-quantification.de [gene-quantification.de]
- 11. Absolute and relative QPCR quantification of plasmid copy number in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. microbenotes.com [microbenotes.com]
- 14. Methods to monitor bacterial growth and replicative rates at the single-cell level - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new analysis method for evaluating bacterial growth with microplate readers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bacterial Growth Curve Protocol - Creative Biogene [microbiosci.creative-biogene.com]
Assessing the Genotoxicity of Thiamphenicol in Mammalian Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genotoxicity of Thiamphenicol and its structural analog, Chloramphenicol, in mammalian cells. The information presented herein is supported by a review of available experimental data and standardized testing protocols.
Executive Summary
This compound, a methyl-sulfonyl analogue of Chloramphenicol, is a broad-spectrum antibiotic. A key differentiator between the two is their genotoxic potential. Extensive testing has demonstrated that this compound is not genotoxic in a standard battery of in vitro and in vivo assays. In contrast, Chloramphenicol has been shown to induce chromosomal aberrations in mammalian cells. This difference is primarily attributed to their distinct chemical structures, specifically the substitution of the para-nitro group on the Chloramphenicol molecule with a methyl-sulfonyl group in this compound. This structural change prevents the formation of toxic metabolites that are implicated in the genotoxicity of Chloramphenicol.
Comparative Genotoxicity Data
The following tables summarize the findings from various genotoxicity assays for this compound and Chloramphenicol. While precise quantitative data for this compound is not extensively published due to its consistent negative results in regulatory guideline studies, the outcomes are well-documented. For Chloramphenicol, data from published studies are provided to illustrate its genotoxic effects.
Table 1: In Vitro Genotoxicity of this compound in Mammalian Cells
| Assay Type | Cell Line | Metabolic Activation (S9) | Concentration Range Tested | Result |
| Chromosomal Aberration | Human Lymphocytes | With and Without | Not Specified in Summary Reports | Negative |
| Gene Mutation | Mammalian Cells | With and Without | Not Specified in Summary Reports | Negative |
| DNA Repair | Rat Hepatocytes | Not Applicable | Not Specified in Summary Reports | Negative |
Data summarized from regulatory agency reports. Specific concentrations and raw data are not publicly detailed due to the consistently negative findings.
Table 2: In Vitro Genotoxicity of Chloramphenicol in Mammalian Cells
| Assay Type | Cell Line | Metabolic Activation (S9) | Concentration | Result | Reference |
| Chromosomal Aberration | Human Lymphocytes | Without | 80 µg/mL | Increased frequency of chromosomal abnormalities | (Goh, 1979) |
| Chromosomal Aberration | Human Lymphocytes | Without | Not specified, but administered for a whole cell cycle | High frequencies of chromatid-type aberrations | (Sbrana et al., 1991)[1] |
| Cytotoxicity | V79 Chinese Hamster Lung Cells | Without | >300 µg/mL | Inhibition of cell growth | (Mamada, 1989)[2] |
Mechanism of Action and Genotoxicity
The primary mechanism of antibacterial action for both this compound and Chloramphenicol is the inhibition of protein synthesis in bacteria by binding to the 50S ribosomal subunit. However, their interaction with mammalian cells and their potential to cause genotoxicity differ significantly.
The genotoxicity of Chloramphenicol is linked to its para-nitro group. This group can be metabolically reduced to form reactive intermediates, such as nitroso-chloramphenicol, which are capable of inducing DNA damage and chromosomal aberrations. This compound lacks this nitro group, having a methyl-sulfonyl group in its place. This structural modification prevents the formation of the toxic metabolites associated with Chloramphenicol's genotoxicity.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Thiamphenicol
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals working with Thiamphenicol. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a broad-spectrum antibiotic and a derivative of chloramphenicol.[1][2] While some safety data sheets (SDS) do not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), others indicate it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Therefore, following standard precautionary measures for handling chemicals is essential.[3]
Recommended Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended equipment for various tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Powder | Tightly fitting safety goggles with side-shields.[6][7] | Chemical-impermeable protective gloves (e.g., nitrile). Gloves must be inspected before use.[6][8] | Laboratory coat, fully buttoned.[5][8][9] Impervious clothing may be required.[5][7][9] | Required when dusts are generated or if exposure limits are exceeded.[6] Use a suitable respirator.[5][7][9] |
| Preparing Solutions | Tightly fitting safety goggles with side-shields.[6][7] A face shield may be necessary if there is a splash hazard.[10] | Chemical-impermeable protective gloves. Use proper glove removal technique.[6][8] | Laboratory coat.[5][8][9] | Not generally required if work is performed in a well-ventilated area or a fume hood.[4] |
| General Laboratory Use | Safety glasses or goggles as described by OSHA or ANSI standards.[4][10] | Protective gloves.[5][7][9] | Laboratory coat.[5][8][9] | Not required under normal use conditions with adequate ventilation.[4] |
| Cleaning Spills | Tightly fitting safety goggles with side-shields.[6][7] | Chemical-impermeable protective gloves.[6] | Impervious clothing.[5][7][9] | A full-face respirator may be necessary if symptoms like irritation are experienced or exposure limits are exceeded.[6] |
Operational Plans: Safe Handling and First Aid
Safe handling practices are crucial to prevent accidental exposure. Work should be conducted in a well-ventilated area, and engineering controls like a fume hood should be used when handling the powder to avoid dust formation.[5][8][9]
General Handling Protocol:
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. An eyewash station and safety shower should be readily accessible.[5][7][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[4][5] Do not ingest or inhale the substance.[5][11] Avoid the formation of dust and aerosols.[4][5][9]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling the substance.[5]
First Aid Procedures: In the event of exposure, follow these immediate steps:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[5][9] If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention if symptoms persist.[3][8] |
| Skin Contact | Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[5][8] Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][5] Remove contact lenses if present and easy to do.[5] Seek prompt medical attention.[5][9] |
| Ingestion | Do NOT induce vomiting.[7][9] Clean the mouth with water and then drink plenty of water.[4] Seek medical attention if symptoms occur.[3][4] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination. All disposal methods must comply with local, state, and federal regulations.[7][9]
| Step | Procedure |
| 1. Waste Collection | Collect waste this compound and any disposables contaminated with the substance (e.g., gloves, wipes, containers) in a suitable, closed, and properly labeled container.[6][8] |
| 2. Storage | Store the waste container in a designated, secure area away from incompatible materials. |
| 3. Disposal Method | Dispose of the substance and contaminated packaging as hazardous waste through a licensed professional waste disposal service.[8] Smaller quantities may potentially be disposed of with household waste, but this should be confirmed with local regulations.[3] |
| 4. Environmental Precautions | Do not allow the chemical to enter drains, sewers, or surface and ground water.[3][9] |
Emergency Protocol: this compound Spill
In the event of a spill, a clear and immediate response is necessary to contain the material and protect personnel.
Caption: Workflow for handling an accidental spill of this compound.
References
- 1. goldbio.com [goldbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. echemi.com [echemi.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. research.uga.edu [research.uga.edu]
- 9. abmole.com [abmole.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
